Literature review of N-methoxy carbamate derivatives in agriculture
An In-Depth Technical Guide to N-methoxy Carbamate Derivatives in Agriculture Executive Summary Carbamate pesticides have been a cornerstone of agricultural pest management since the mid-20th century, offering broad-spec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-methoxy Carbamate Derivatives in Agriculture
Executive Summary
Carbamate pesticides have been a cornerstone of agricultural pest management since the mid-20th century, offering broad-spectrum activity and serving as alternatives to more persistent organochlorines.[1][2][3] Within this large chemical family, N-methoxy carbamate derivatives represent a more recent and specialized area of development. The introduction of an N-methoxy group to the carbamate structure is a deliberate chemical modification aimed at discovering novel compounds with potentially enhanced efficacy, altered biological targets, and improved toxicological or environmental profiles.[4][5] This guide provides a comprehensive technical overview of N-methoxy carbamate derivatives for researchers and drug development professionals. It delves into their unique chemical properties, synthesis methodologies, primary mode of action, and burgeoning applications, particularly as fungicides. Furthermore, it contextualizes these derivatives within the broader understanding of carbamate toxicology, environmental fate, analytical detection methods, and the ever-present challenge of pest resistance.
The Carbamate Backbone: A Foundation in Agriculture
Carbamates are esters of carbamic acid and are structurally analogous to the natural alkaloid physostigmine.[6] Their development in the 1950s provided a new class of pesticides that, unlike organochlorines, are generally less persistent in the environment due to their susceptibility to degradation.[7][8][9]
The basic structure is characterized by the carbamate ester group, with variations in the R1 and R2 side chains determining the compound's specific properties and applications.[1]
Insecticides: Typically N-methylcarbamates that act as potent acetylcholinesterase inhibitors.[1][6] Examples include carbofuran and carbaryl.[6][10]
Herbicides: Often feature an aromatic moiety at the R1 position.[1]
Fungicides: A significant group includes benzimidazole derivatives like benomyl.[1]
Their widespread use stems from their effectiveness and broad spectrum of activity.[2][7] However, concerns about toxicity to non-target organisms and the development of resistance necessitate the continued search for novel, more selective active ingredients.[7][11]
The N-methoxy Modification: A Strategic Innovation
The introduction of a methoxy (-OCH₃) group on the carbamate nitrogen atom creates the N-methoxy carbamate structure. This seemingly small alteration can significantly influence the molecule's chemical and biological properties.
Diagram: General Carbamate vs. N-methoxy Carbamate Structures
Caption: Comparison of general and N-methoxy carbamate structures.
The primary rationale for this modification is the pursuit of novel pesticides with improved characteristics:
Altered Biological Activity: The modification can change the target spectrum. Research has shown that certain N-methoxy carbamates exhibit strong fungicidal activity, a departure from the primarily insecticidal action of many traditional N-methylcarbamates.[4][5][12]
Modified Physicochemical Properties: The N-methoxy group can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. This, in turn, affects its solubility, environmental mobility, and ability to penetrate biological membranes.
Novelty for Intellectual Property: Creating new derivatives is a key strategy in developing proprietary agrochemicals.
Synthesis of N-methoxy Carbamate Derivatives
The synthesis of N-methoxy carbamates involves specialized routes that differ from the common methods used for traditional carbamates (e.g., reacting an isocyanate with an alcohol).[13] Research literature points to multi-step pathways to achieve the desired N-methoxy structure.
Technical Guide: Spectral Characterization of Methyl N-Methoxy-N-(2-methylphenyl)carbamate
[1] Executive Summary Methyl N-Methoxy-N-(2-methylphenyl)carbamate (CAS: 151827-82-6) is a critical synthetic intermediate, primarily utilized in the manufacturing of strobilurin fungicides such as Pyraclostrobin .[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl N-Methoxy-N-(2-methylphenyl)carbamate (CAS: 151827-82-6) is a critical synthetic intermediate, primarily utilized in the manufacturing of strobilurin fungicides such as Pyraclostrobin .[1][2] Its structural core features an N-alkoxy carbamate moiety attached to an ortho-substituted aryl ring.[1]
This guide provides a comprehensive spectral analysis of this molecule.[3] Researchers must note that this compound exhibits restricted rotation around the N-CO bond due to the steric bulk of the ortho-methyl group and the N-methoxy substituent.[1] Consequently, Room Temperature (RT) NMR spectra often display line broadening or distinct rotameric populations, which can be resolved using Variable Temperature (VT) NMR.
Chemical Profile & Structural Logic
Property
Detail
IUPAC Name
Methyl N-methoxy-N-(2-methylphenyl)carbamate
Molecular Formula
Molecular Weight
209.24 g/mol
Key Functionalities
Carbamate (), N-Methoxy (), o-Tolyl ()
Solubility
Soluble in , DMSO-, Acetone-.
Structural Visualization & Synthesis Workflow
The following diagram illustrates the standard synthesis pathway (via N-hydroxylamine acylation followed by methylation) and the resulting connectivity.
Caption: Synthesis pathway from o-nitrotoluene to the target N-methoxy carbamate via N-hydroxy intermediate.
Experimental Methodology
Sample Preparation
To ensure high-resolution data and account for potential rotameric broadening:
Solvent Choice:DMSO-
is preferred over if line broadening is observed, as its higher boiling point allows for high-temperature experiments (up to 100°C) to induce coalescence.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
Reference: Use Tetramethylsilane (TMS,
0.00) or residual solvent peaks (: 7.26 ppm; DMSO-: 2.50 ppm).
Crystal Structure Analysis of Methyl N-Methoxy-2-methylphenylcarbamate
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes known crystallographic principles with the specific structural context...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes known crystallographic principles with the specific structural context of Methyl N-Methoxy-2-methylphenylcarbamate , a critical intermediate in the synthesis of strobilurin fungicides like Pyraclostrobin.
A Technical Guide for Structural Validation and Process Optimization
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6) represents a pivotal structural motif in modern agrochemistry. As the immediate methylated precursor to Pyraclostrobin , its solid-state conformation directly influences the stereoselectivity and efficiency of downstream synthetic steps.
Unlike its precursor (the N-hydroxy variant), this molecule lacks a strong hydrogen-bond donor, shifting its crystal packing landscape from robust H-bonded networks to one dominated by weak van der Waals forces and dipolar interactions. Understanding this shift is critical for controlling polymorphism and solubility during scale-up.
Key Structural Challenge: The N–O bond rotation and E/Z isomerism around the carbamate nitrogen. The steric clash between the ortho-methyl group on the phenyl ring and the N-methoxy moiety dictates the molecular planarity and packing efficiency.
Experimental Workflow: From Synthesis to Structure
The following protocol is designed to overcome common challenges associated with "oiling out" and disorder common in flexible carbamates.
Crystallization Protocol
The target molecule is lipophilic with high conformational flexibility. Standard evaporation often yields oils.
Recommended Method: Slow Cooling with Anti-Solvent Diffusion
Dissolution: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of a polar solvent (e.g., Acetone or Dichloromethane ) at 35°C.
Anti-Solvent: Layer an equal volume of n-Hexane or Pentane carefully on top.
Conditioning: Seal and store at 4°C. If oiling occurs, seed with a micro-crystal obtained from a super-cooled melt.
Polymorph Check: Due to the flexible N-OMe group, polymorph screening using Methanol/Water (80:20) is advised to identify the thermodynamically stable form.
Data Collection Parameters (X-Ray Diffraction)
To resolve the likely disorder in the methoxy and methyl groups, strict data collection standards are required.
Parameter
Setting
Rationale
Temperature
100 K (Liquid N₂)
Essential to freeze N–O bond rotation and reduce thermal ellipsoids of the terminal methyls.
Radiation
Mo Kα (λ = 0.71073 Å)
Preferred over Cu Kα to minimize absorption effects from the aromatic ring, though Cu is acceptable for small crystals.
Resolution
0.75 Å or better
High angle data is crucial for resolving the electron density of the N-methoxy oxygen, which is often disordered.
Strategy
Full Sphere (Redundancy > 4)
High redundancy aids in accurate absorption correction, critical for needle-like crystals.
Structural Analysis & Refinement Logic
The "Missing Donor" Phenomenon
A comparative analysis with the precursor, Methyl N-hydroxy-2-methylphenylcarbamate , reveals the structural impact of methylation.
Precursor (N-OH): Crystallizes with strong intermolecular O—H···O hydrogen bonds, typically forming R33(15) ring motifs [1].[1] The lattice is rigid and high-melting.
Target (N-OMe): Methylation "caps" the donor. The lattice energy drops, and packing relies on C—H···O (weak hydrogen bonds) and π···π stacking .
Conformation and Isomerism (E/Z)
The critical structural feature is the orientation of the N-methoxy group relative to the carbonyl.
E/Z Equilibrium: In solution, these carbamates exist in equilibrium. In the solid state, the Z-conformation (carbonyl oxygen cis to the phenyl ring) is often preferred to minimize steric repulsion between the carbonyl lone pairs and the phenyl pi-system.
Ortho-Effect: The 2-methyl group on the phenyl ring forces the phenyl plane to twist out of the carbamate plane (dihedral angle typically 60–80° ). This "twisted" conformation prevents efficient planar stacking, often leading to lower density crystals compared to para-substituted analogs.
Refinement Strategy (SHELXL)
Disorder: The N-methoxy methyl group often displays rotational disorder. Use PART commands and EADP constraints if the electron density is split.
Hydrogen Placement: Aromatic H-atoms should be constrained (HFIX 43). Methyl H-atoms (N-Me and Ar-Me) must be treated with HFIX 137 or 33, allowing torsion refinement to find the local energy minimum.
Visualizing the Structural Logic
The following diagram illustrates the decision matrix for analyzing this specific crystal structure, highlighting the divergence from its precursor.
Figure 1: Workflow for the structural elucidation of N-methoxy carbamates, emphasizing the shift from H-bonding to steric-driven packing.
Implications for Drug/Agrochemical Development
Understanding this structure provides three actionable insights:
Process Stability: If the crystal structure reveals a high degree of disorder or large voids (low calculated density), the material is likely metastable. This indicates a risk of phase transformation during milling or formulation.
Reactivity: The specific torsion angle of the N-OMe bond in the solid state often mimics the "reactive conformation" required for the subsequent ether cleavage or rearrangement steps in fungicide synthesis.
Purity Profiling: The N-methoxy derivative crystallizes differently from the N-hydroxy impurity. XRD can be used as a definitive "fingerprint" method to validate the completion of the methylation reaction, which is difficult to quantify solely by HPLC due to similar retention times.
Biological activity mechanisms of Methyl N-Methoxy-2-methylphenylcarbamate
An In-Depth Technical Guide on the Core Biological Activity Mechanisms of Methyl N-Methoxy-2-methylphenylcarbamate Abstract This technical guide provides a comprehensive analysis of the potential biological activity mech...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Core Biological Activity Mechanisms of Methyl N-Methoxy-2-methylphenylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity mechanisms of Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6).[1][2][3] As a known intermediate in the synthesis of the broad-spectrum fungicide Pyraclostrobin, its biological activity is intrinsically linked to its role in the formation of this potent agricultural active ingredient.[3] This guide will first elucidate the well-established mechanism of action of Pyraclostrobin, providing a foundational context. Subsequently, it will explore the broader toxicological and pharmacological profiles of N-aryl carbamate derivatives to infer the potential, albeit likely limited, intrinsic biological activity of Methyl N-Methoxy-2-methylphenylcarbamate. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and mechanistic pathways of carbamate-based compounds in agrochemical and pharmaceutical research.
Introduction: The Context of a Pyraclostrobin Intermediate
Methyl N-Methoxy-2-methylphenylcarbamate is a chemical entity primarily recognized for its role as a precursor in the industrial synthesis of Pyraclostrobin.[3] Pyraclostrobin is a highly effective strobilurin fungicide used globally to control a wide range of fungal diseases in various crops.[4][5][6] The biological activity of intermediates in a synthetic pathway is often of interest for understanding potential toxicological profiles and for the development of new active compounds. While direct studies on the biological mechanisms of Methyl N-Methoxy-2-methylphenylcarbamate are not prevalent in public literature, a robust understanding can be constructed by examining its final product, Pyraclostrobin, and the general activities of the chemical class to which it belongs.
Chemical Structure and Properties:
Property
Value
IUPAC Name
Methyl N-methoxy-N-(2-methylphenyl)carbamate
CAS Number
151827-82-6
Molecular Formula
C10H13NO3
Molecular Weight
195.22 g/mol
The Primary Mechanism of Action: Inhibition of Mitochondrial Respiration by Pyraclostrobin
The most significant biological context for Methyl N-Methoxy-2-methylphenylcarbamate is its conversion to Pyraclostrobin. Therefore, understanding the mechanism of Pyraclostrobin is paramount.
Pyraclostrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[4] Their primary mode of action is the inhibition of mitochondrial respiration in fungi.[5][6][7] This is achieved by blocking the electron transport chain at the cytochrome-bc1 complex (Complex III).[4][7]
The key steps in this mechanism are:
Binding to the Qo Site: Pyraclostrobin binds to the quinol oxidation (Qo) site of cytochrome b, a critical subunit of the cytochrome-bc1 complex.[8]
Disruption of Electron Transfer: This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[8]
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the generation of a proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase.[4][7]
Cellular Energy Depletion and Fungal Cell Death: The cessation of ATP synthesis leads to a rapid depletion of cellular energy, inhibiting spore germination, mycelial growth, and ultimately causing fungal cell death.[4][9]
Caption: Workflow for antifungal susceptibility testing.
Mitochondrial Respiration Assay
Objective: To assess whether the compound inhibits mitochondrial respiration, similar to Pyraclostrobin.
Protocol:
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., fungal spheroplasts, rat liver) by differential centrifugation.
Oxygen Consumption Measurement:
A Clark-type oxygen electrode or a high-resolution respirometry system (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption.
Isolated mitochondria are suspended in a respiration buffer containing a specific substrate for the electron transport chain (e.g., succinate for Complex II).
A baseline respiration rate is established.
Methyl N-Methoxy-2-methylphenylcarbamate is added at various concentrations, and any change in the oxygen consumption rate is recorded.
Pyraclostrobin can be used as a positive control.
Conclusion
The biological activity of Methyl N-Methoxy-2-methylphenylcarbamate is best understood through its role as a synthetic intermediate for the potent fungicide Pyraclostrobin. The primary, and most relevant, mechanism of action in this context is the inhibition of mitochondrial respiration at the cytochrome-bc1 complex, a characteristic of the strobilurin class of fungicides. While Methyl N-Methoxy-2-methylphenylcarbamate may possess some intrinsic, albeit likely weak, biological activity characteristic of the broader N-aryl carbamate chemical class, such as general enzyme inhibition, this would require empirical validation. Future research should focus on direct in vitro and in vivo testing to definitively characterize its biological and toxicological profile.
References
Revista Cultivar. (2025, June 28). Pyraclostrobin (Pyraclostrobin). Cultivar Magazine.
MDPI. (2025, November 28).
Heben Pesticide. (2023, September 21). Pyraclostrobin: Enhancing Crop Protection and Yield.
Natursim Science Co., Ltd. (2022, April 16). Use of pyraclostrobin.
Royal Society of Chemistry.
ResearchGate.
ResearchGate. (2025, November 24).
PMC. (2024, July 25).
US EPA. (2001, November 28). Pesticides; Pyraclostrobin.
Google Patents. CN110105287B - Synthesis process of pyraclostrobin.
PMC.
LGC Standards.
PubMed. (2001, November 15). Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol)
Food and Agriculture Organization of the United N
Chemical Warehouse. (2024, August 19). Pyraclostrobin - Active Ingredient Page.
Google Patents. CN106008347A - Synthesis technology of pyraclostrobin.
PubMed. (2020, September 30).
Wiley Online Library. Toxicity potential of a pyraclostrobin-based fungicide in plant and green microalgae models.
ResearchGate. Proposed metabolic mechanisms of pyraclostrobin in microorganisms (based on Chen et al., 2018).
LGC Standards.
PMC.
ChemicalBook.
Organic Chemistry Portal. Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)
PubMed. (2017, December 14). Discovery of Aromatic Carbamates That Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2).
PubMed.
PubMed. (2013, July 15). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments.
PMC. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
Step-by-step synthesis protocol for Methyl N-Methoxy-2-methylphenylcarbamate
Abstract & Industrial Context Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6) is a critical pharmacophore and advanced intermediate in the synthesis of strobilurin fungicides, most notably Pyraclostrobin . Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Industrial Context
Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6) is a critical pharmacophore and advanced intermediate in the synthesis of strobilurin fungicides, most notably Pyraclostrobin . The N-methoxy-N-aryl carbamate moiety confers unique metabolic stability and lipophilicity, essential for the bioactivity of this class of crop protection agents.
This protocol details a robust, laboratory-to-pilot scale synthesis. Unlike traditional methods that isolate unstable aryl hydroxylamines, this guide utilizes an in-situ trapping strategy to maximize safety and yield. The workflow proceeds via the selective reduction of o-nitrotoluene, immediate carbamoylation, and final O-methylation.
Retrosynthetic Analysis & Strategy
The synthesis addresses the challenge of introducing the N-methoxy group. Direct N-methoxylation of anilines is difficult; therefore, the strategy relies on constructing the N-O bond early via nitro reduction, followed by functionalization.
Strategic Pathway:
Chemoselective Reduction: o-Nitrotoluene is reduced to N-(2-methylphenyl)hydroxylamine.
N-Protection/Activation: The unstable hydroxylamine is trapped with methyl chloroformate to form the N-hydroxy carbamate.
O-Alkylation: The hydroxamic acid intermediate is methylated to yield the target.
Figure 1: Step-wise synthetic pathway emphasizing the in-situ trapping of the hydroxylamine intermediate.
Health, Safety, and Environment (HSE)
CRITICAL WARNING: This protocol involves hazardous reagents.
Methyl Chloroformate: Highly toxic, lachrymator. Reacts violently with water. Use only in a fume hood.
Dimethyl Sulfate (DMS): Potent carcinogen and mutagen. Can be fatal if inhaled or absorbed through skin. Substitution with Methyl Iodide (MeI) is recommended for non-industrial scale.
Aryl Hydroxylamines: Thermally unstable. Do not heat crude extracts above 50°C; risk of disproportionation or explosion.
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl N-hydroxy-2-methylphenylcarbamate
Objective: Selective reduction of nitro group and capture of hydroxylamine.
Solvents: Ethanol (100 mL), Water (50 mL), DCM (for extraction).
Procedure:
Reduction Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and internal thermometer, dissolve o-nitrotoluene in Ethanol/Water (2:1 v/v).
Buffer Addition: Add NH₄Cl and cool the mixture to 10°C.
Zinc Addition: Add Zinc dust portion-wise over 30 minutes. Critical: Maintain internal temperature <25°C to prevent over-reduction to o-toluidine.
Monitoring: Stir vigorously for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of nitrotoluene and appearance of a polar spot (hydroxylamine) indicates completion.
Filtration: Filter off zinc oxide residues through a Celite pad. Wash the pad with 20 mL Ethanol.
In-Situ Acylation (The "Trap"):
Transfer the filtrate (containing the hydroxylamine) immediately to a clean reaction vessel.
Add NaHCO₃ (12.6 g, 150 mmol) and cool to 0°C.
Add Methyl Chloroformate dropwise over 20 minutes.
Mechanism:[1][2][3][4][5][6] The chloroformate selectively acylates the nitrogen of the hydroxylamine in the presence of mild base.
Workup: Stir for 1 hour at 0°C. Dilute with water (200 mL) and extract with Dichloromethane (3 x 50 mL). Dry organic phase over MgSO₄ and concentrate in vacuo (bath <40°C).
Fix: Strictly control temperature (<25°C) and stop reaction immediately upon consumption of nitro compound.
Issue: Product is an oil that won't crystallize.
Cause: Residual solvent or impurities.
Fix: High-vacuum drying or seeding with a pure crystal.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11744989: Methyl N-methyl-N-phenylcarbamate (Analogous Structure). Retrieved from [Link]
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009).[5] Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. (Methodology grounding for Step 1). Retrieved from [Link]
Google Patents. (2015). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.[6] Retrieved from
Application Note: HPLC Method Development for Methyl N-Methoxy-2-methylphenylcarbamate
Executive Summary & Scientific Rationale Methyl N-Methoxy-2-methylphenylcarbamate (MMPC) is a critical intermediate in the synthesis of strobilurin fungicides, specifically Pyraclostrobin .[1] As a carbamate derivative p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Methyl N-Methoxy-2-methylphenylcarbamate (MMPC) is a critical intermediate in the synthesis of strobilurin fungicides, specifically Pyraclostrobin .[1] As a carbamate derivative possessing an N-methoxy group, its analysis requires specific attention to hydrolytic stability and UV absorption characteristics.[1]
This guide moves beyond standard "cookbook" recipes. It details the First-Principles Method Development strategy required to isolate MMPC from its precursors (e.g., N-hydroxy-2-methylphenylcarbamate) and potential degradation products.[1]
The Chemo-Analytic Challenge
Hydrolytic Instability: Carbamates are prone to hydrolysis under alkaline conditions. Method development must utilize acidic mobile phases to prevent on-column degradation.[1]
Chromophore Specificity: The molecule lacks extensive conjugation outside the phenyl ring. Detection must balance sensitivity (low UV, ~210-220 nm) with solvent cutoff interference.[1]
Structural Isomerism: In synthesis, rotational isomers (rotamers) or regioisomers may exist.[1] The method must demonstrate high resolution (
).
Strategic Method Design (The "Why" Behind the "How")
Stationary Phase Selection
We utilize a C18 (Octadecylsilane) stationary phase.[1] MMPC is moderately lipophilic (LogP ~2.5 - 3.0).[1] A C18 column provides sufficient retentivity to separate MMPC from more polar hydrolytic byproducts (amines/phenols) while eluting it before highly non-polar dimers.
Recommendation: High-purity silica, end-capped C18 (e.g., 3.5 µm or 5 µm particle size) to reduce silanol interactions with the carbamate nitrogen.[1]
Mobile Phase Chemistry
Solvent B (Organic):Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower UV cutoff (190 nm vs 205 nm for MeOH), allowing for detection at 210-220 nm with minimal baseline noise.[1]
Solvent A (Aqueous): Water acidified with 0.1% Phosphoric Acid (
Reasoning: Acidification suppresses the ionization of silanols on the column (reducing tailing) and stabilizes the carbamate bond against hydrolysis.
Detection Wavelength[1][2][3][4]
Primary (Quantitation): 220 nm (High sensitivity for the phenyl ring).
Secondary (Identification): 254 nm (Higher selectivity, less solvent interference).[1]
Visualization: Method Development Workflow
The following diagram outlines the logical decision tree used to arrive at the final protocol.
Figure 1: Logical workflow for developing the MMPC HPLC method, ensuring retention factor (k') optimization.
Experimental Protocols
Reagent Preparation
Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Do not use 100% water as diluent; MMPC may precipitate.[1]
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]
Instrument Configuration
System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.[2]
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
The "Scouting" Gradient Protocol
Use this protocol to initially locate the peak and determine purity.
Parameter
Setting
Column
C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Flow Rate
1.0 mL/min
Temperature
30°C
Injection Vol
10 µL
Detection
220 nm (bw 4 nm), Ref 360 nm
Gradient Table (Scouting):
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Start
15.0
5
95
Linear Ramp
20.0
5
95
Hold (Wash)
20.1
95
5
Re-equilibrate
25.0
95
5
End
Optimized Method (Isocratic Option)
If the scouting run shows MMPC eluting in the middle of the gradient (approx. 50-60% B), an isocratic method is preferred for routine QC to improve reproducibility.
Run Time: ~10-12 minutes (MMPC typically elutes at 6-8 min).
Flow Rate: 1.0 mL/min.
Self-Validating System Suitability Criteria
A robust method must "pass" specific criteria before data is accepted. Implement the following System Suitability Test (SST) using a standard solution of MMPC (100 µg/mL).
Parameter
Acceptance Limit
Scientific Justification
Retention Time (RT) %RSD
Ensures pump stability and mobile phase consistency.
Peak Area %RSD
Confirms autosampler precision and analyte solubility.
Tailing Factor ()
Values > 1.5 indicate secondary silanol interactions or column aging.[1]
Theoretical Plates (N)
Ensures column efficiency is sufficient for impurity separation.[1]
Resolution ()
Required if analyzing MMPC in the presence of its precursor (N-hydroxy intermediate).[1]
Troubleshooting & Degradation Pathways
Understanding the chemistry of MMPC is vital for troubleshooting. The diagram below illustrates the degradation pathway that the method must detect.
Figure 2: Hydrolytic degradation pathway.[1] The appearance of early-eluting amine peaks indicates mobile phase pH issues.
Troubleshooting Guide:
Peak Splitting: If the MMPC peak splits, check the sample solvent. If the sample is dissolved in 100% ACN and injected into a high-water mobile phase, "solvent shock" occurs. Fix: Dilute sample with 50% water.
Drifting Retention: Carbamates can sorb to active sites. Fix: Ensure the column is fully equilibrated (min 20 column volumes) and the mobile phase pH is buffered.
References
U.S. Environmental Protection Agency. (2001).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][3]
ChemicalBook. (n.d.).[1] Methyl N-Methoxy-2-methylphenylcarbamate Product Properties and Synthesis.
PubChem. (n.d.).[1] N-Methoxy-N-methyl-2-phenylacetamide (Structurally Related Carbamate Data).[1]
Food and Agriculture Organization (FAO). (1998).[1] Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations.[1] (Describes HPLC conditions for related strobilurin intermediates).
Comprehensive Guide to GC-MS Analysis of Volatile Carbamate Derivatives: Advanced Techniques and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Carbamates represent a broad class of chemical compounds derived from carbamic acid, widely utilized as insecticides, herbi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates represent a broad class of chemical compounds derived from carbamic acid, widely utilized as insecticides, herbicides, and fungicides in agriculture and public health.[1] Their effective pest control properties are unfortunately paired with significant toxicity, primarily through the inhibition of acetylcholinesterase, an enzyme critical to nerve function in both insects and mammals.[1] Consequently, regulatory bodies worldwide have established stringent maximum residue levels (MRLs) for carbamates in food, water, and environmental samples, necessitating highly sensitive and specific analytical methods for their detection and quantification.
While liquid chromatography (LC) is often the method of choice, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and definitive structural confirmation. However, the direct analysis of many carbamates by GC is notoriously challenging. Most N-methylcarbamates are thermally labile, readily degrading in the hot GC injection port, which prevents reproducible and accurate quantification.[2][3]
This application note provides a comprehensive guide to overcoming this fundamental challenge through chemical derivatization. By converting the thermally unstable carbamates into stable, volatile derivatives, their robust analysis by GC-MS becomes not only feasible but highly effective. We will explore the causality behind various experimental choices, from sample extraction to the selection of derivatization reagents, and provide detailed, field-proven protocols for immediate application in the laboratory.
The Imperative of Derivatization: Ensuring Thermal Stability
The core analytical challenge with carbamate pesticides is their tendency to decompose at the elevated temperatures of a standard GC inlet. This degradation primarily occurs via the cleavage of the carbamate ester linkage, often resulting in the formation of the corresponding phenol and methyl isocyanate. This process leads to poor peak shapes, non-linear responses, and a general lack of reproducibility, making direct analysis unreliable.
Chemical derivatization circumvents this issue by modifying the polar and thermally labile N-H group on the carbamate molecule. This transformation achieves two critical goals:
Increased Thermal Stability: The derivative is no longer susceptible to thermal degradation in the GC inlet.
Enhanced Volatility: The derivatized molecule is more readily transferred into the gas phase, improving its chromatographic behavior.
The choice of derivatization reagent is critical and depends on the specific carbamate and the desired analytical outcome. The three primary strategies are acylation, silylation, and alkylation.
Sample Preparation & Extraction: Isolating Carbamates from Complex Matrices
Effective extraction is paramount to remove matrix interferences and concentrate the target analytes prior to derivatization and analysis. The choice of technique is dictated by the sample matrix.
QuEChERS for Solid and High-Moisture Matrices
For complex matrices like fruits, vegetables, and tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard.[4][5] It employs an acetonitrile extraction followed by a partitioning step with salts and a subsequent cleanup using dispersive solid-phase extraction (d-SPE).
Protocol 1: Modified QuEChERS Extraction
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to rehydrate.
Internal Standard: Fortify the sample with an appropriate internal standard (e.g., an isotopically labeled carbamate).
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.
Partitioning: Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).[6] Shake vigorously for 1 minute.
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes. The acetonitrile layer (top) contains the extracted pesticides.
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent like PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences. Vortex for 30 seconds and centrifuge.
Final Extract: The resulting supernatant is now ready for derivatization.
Solid-Phase Extraction (SPE) for Liquid Samples
For aqueous samples such as groundwater, wastewater, or beverages, Solid-Phase Extraction (SPE) is a highly efficient technique for analyte concentration and cleanup.[7]
Protocol 2: Solid-Phase Extraction (SPE) of Aqueous Samples
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
Sample Loading: Pass 100-500 mL of the water sample (acidified to pH ~3) through the cartridge at a flow rate of 5-10 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
Drying: Dry the cartridge thoroughly by applying a vacuum for at least 30 minutes.
Elution: Elute the trapped carbamates with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
Concentration: Concentrate the eluate to a final volume of ~0.5 mL under a gentle stream of nitrogen. The extract is now ready for derivatization.
This section details the most effective derivatization techniques, complete with step-by-step protocols. The selection of a method often involves a trade-off between reaction speed, ease of use, and the chromatographic properties of the final derivative.
Acylation with Heptafluorobutyric Anhydride (HFBA)
Acylation with highly fluorinated anhydrides like HFBA is an excellent choice. The resulting derivatives are not only thermally stable but are also highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra.[8][9]
Causality: HFBA reacts with the N-H group of the carbamate, replacing the hydrogen with a heptafluorobutyryl group. The electron-withdrawing nature of the fluorine atoms makes the derivative stable and provides a strong signal in mass spectrometry.
Protocol 3: HFBA Derivatization
Solvent Evaporation: Transfer 100 µL of the sample extract from Protocol 1 or 2 into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 50 µL of a suitable solvent (e.g., toluene) and 20 µL of Heptafluorobutyric Anhydride (HFBA). For some carbamates, a catalyst like pyridine (2 µL) can accelerate the reaction.[8]
Reaction: Cap the vial tightly and heat at 80-90°C for 30 minutes.
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Silylation with BSTFA
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[11]
Causality: BSTFA reacts with the carbamate's N-H proton to form a stable N-TMS derivative. The byproducts of the reaction are neutral and volatile, minimizing interference during GC analysis.[12]
Protocol 4: Silylation Derivatization
Solvent Evaporation: Evaporate 100 µL of the sample extract to complete dryness in a GC vial insert. It is critical that no residual water is present, as it will consume the reagent.
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (often with 1% TMCS as a catalyst).
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.[11]
Cooling & Analysis: Cool the vial to room temperature before GC-MS analysis.
On-Column Alkylation (Flash Methylation)
This elegant technique performs the derivatization directly in the hot GC inlet, simplifying sample preparation. A methylating agent, such as Trimethylanilinium Hydroxide (TMAH), often sold under trade names like MethElute, is co-injected with the sample.[13]
Causality: In the high-temperature environment of the GC injector (250-300°C), TMAH rapidly methylates the carbamate at the nitrogen position. This "flash" reaction is instantaneous, converting the labile analyte into a stable derivative at the point of injection.[13]
Protocol 5: Flash Methylation
Sample Reconstitution: Evaporate the sample extract to dryness. Reconstitute the residue in a 50:50 mixture of methanol and the methylating reagent (e.g., MethElute).[13]
Injection: Inject the reconstituted sample directly into the GC-MS system equipped with a hot split/splitless injector.
Optimization: The injector temperature is a critical parameter and should be optimized (typically 250-280°C) to ensure complete and reproducible derivatization without causing degradation of the derivative itself.
Diagram of the Analytical Workflow
Caption: Overall workflow for the analysis of carbamates by GC-MS.
Diagram of the Derivatization Reaction
Caption: General acylation reaction of a carbamate with HFBA.
GC-MS/MS Method Parameters
Proper instrument configuration is essential for achieving the required sensitivity and selectivity. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly recommended for complex matrices as it significantly reduces background noise.
Table 1: Recommended Gas Chromatography (GC) Parameters
Parameter
Recommended Setting
Rationale
Injector
Split/Splitless
Allows for trace analysis (splitless) and protects the column from dirty samples (split).
Injector Temp.
250-280°C
Hot enough for efficient volatilization and on-column derivatization, but not so hot as to cause degradation of the derivative.[13]
Liner
Deactivated, glass wool
The inert surface prevents analyte adsorption. Glass wool aids in volatilization and traps non-volatile matrix components.
Carrier Gas
Helium or Hydrogen
Standard carrier gases for GC-MS. Hydrogen can offer faster analysis times.
Flow Rate
1.0 - 1.5 mL/min
Provides a good balance between separation efficiency and analysis time.
A versatile, low-bleed phase suitable for a wide range of pesticide derivatives.[13]
Oven Program
Start at 70°C (1 min hold), ramp 10-20°C/min to 300°C (5 min hold)
An initial low temperature prevents solvent peak distortion. The ramp rate should be optimized to separate all target analytes.[13]
Table 2: Recommended Mass Spectrometry (MS) Parameters
Parameter
Recommended Setting
Rationale
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.
230-250°C
A hot source minimizes contamination and ensures efficient ionization.[13]
Acquisition Mode
MS/MS (MRM)
Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, eliminating matrix interference.[13]
Collision Gas
Argon or Nitrogen
Used to induce fragmentation in the collision cell for MS/MS experiments.
MRM Transitions
Analyte-Specific
Must be determined empirically for each carbamate derivative. Select a primary (quantifier) and secondary (qualifier) transition for confident identification.
Data Interpretation and Quality Control
Confirmation: A compound is positively identified if its retention time matches that of a known standard and the ratio of the quantifier to qualifier MRM transitions is within an acceptable tolerance (e.g., ±20%) of the standard.
Quantification: Use a multi-point calibration curve prepared using matrix-matched standards to compensate for any matrix effects (enhancement or suppression).
Internal Standards: The use of a deuterated internal standard (e.g., Ethyl carbamate-d5) is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.[14]
Troubleshooting: Poor peak shape (tailing) often indicates an active site in the GC system (liner, column). Low recovery may point to incomplete extraction or derivatization, or analyte degradation.
Conclusion
The thermal lability of carbamates presents a significant, yet surmountable, obstacle for GC-MS analysis. Through the strategic application of chemical derivatization, these challenging analytes can be transformed into stable and volatile compounds suitable for robust chromatographic separation and mass spectrometric detection. By carefully selecting an appropriate extraction method like QuEChERS or SPE and pairing it with a validated derivatization protocol—be it acylation, silylation, or flash methylation—researchers can achieve the low detection limits and high confidence in identification required for regulatory compliance and safety assessment. The protocols and parameters outlined in this guide provide a solid foundation for developing and implementing reliable GC-MS methods for the analysis of carbamate derivatives.
References
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). National Center for Biotechnology Information.
King, J. W., & Farris, G. A. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Analytical and Bioanalytical Chemistry, 374(3), 434-439.
Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
King, J. W., & Farris, G. A. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. PubMed.
Lachenmeier, D. W., et al. (2015). Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine. PubMed.
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
Fang, F., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed.
Derivatizing Reagents for GC – The Buffers Strike Back. (2021). Phenomenex.
Gamón, M., et al. (2017). Evaluation of a new modified QuEChERS method for the monitoring of carbamate residues in high-fat cheeses by using UHPLC-MS/MS. PubMed.
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Analysis of Pesticides in Food and Environmental Samples.
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
Ueji, M., & Kanazawa, J. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. JIRCAS.
GC-MS Sample Preparation. (n.d.). Organomation.
Modified QuEChERS Extraction Method for the Evaluation of Carbamate Pesticides. (2024). ResearchGate.
Nantia, E. A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed.
Carabias-Martínez, R., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate.
Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. (2024). Reddit.
Application Notes and Protocols: Methyl N-Methoxy-2-methylphenylcarbamate in Pesticide Synthesis
Introduction: Strategic Importance of N-Alkoxy-N-Aryl Carbamates in Agrochemicals Methyl N-Methoxy-2-methylphenylcarbamate (CAS No. 151827-82-6) is a key chemical intermediate, strategically significant in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of N-Alkoxy-N-Aryl Carbamates in Agrochemicals
Methyl N-Methoxy-2-methylphenylcarbamate (CAS No. 151827-82-6) is a key chemical intermediate, strategically significant in the synthesis of modern agrochemicals. Its unique structural features, particularly the N-methoxy-N-phenyl carbamate moiety, make it a valuable building block for creating complex and highly active fungicidal compounds. This guide provides an in-depth exploration of the synthesis, application, and safe handling of this intermediate, with a focus on its role in the production of strobilurin fungicides, a critical class of broad-spectrum pesticides. The protocols and insights presented herein are designed for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering a blend of theoretical understanding and practical, field-proven methodologies.
Physicochemical Properties
A clear understanding of the physical and chemical properties of Methyl N-Methoxy-2-methylphenylcarbamate is fundamental for its effective use and safe handling in a laboratory setting.
Synthesis of Methyl N-Methoxy-2-methylphenylcarbamate: A Detailed Protocol
The synthesis of Methyl N-Methoxy-2-methylphenylcarbamate is typically achieved through the methylation of its precursor, Methyl N-hydroxy-2-methylphenylcarbamate. The following protocol details a robust and high-yield procedure.
Reaction Principle
The synthesis involves a nucleophilic substitution reaction where the hydroxyl group of Methyl N-hydroxy-2-methylphenylcarbamate is methylated using a methylating agent, such as chloromethane, in the presence of a base and a phase transfer catalyst. The phase transfer catalyst is crucial for facilitating the reaction between the water-soluble base and the organic-soluble carbamate.
Experimental Workflow: Synthesis of Methyl N-Methoxy-2-methylphenylcarbamate
Topic: Scalable Production Methods for Methyl N-Methoxy-2-methylphenylcarbamate
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide on scalable synthetic strategies for Methyl N-Metho...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on scalable synthetic strategies for Methyl N-Methoxy-2-methylphenylcarbamate. As a key intermediate in the synthesis of agrochemicals such as the fungicide Pyraclostrobin, robust and scalable production methods are of significant industrial interest. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and offer field-proven insights for successful scale-up. We present a primary, well-documented two-step synthetic route and a modern, "green" alternative that avoids hazardous reagents. Detailed, step-by-step protocols, process flow diagrams, and critical safety information are provided to ensure both scientific integrity and practical applicability.
Introduction and Strategic Overview
Methyl N-Methoxy-2-methylphenylcarbamate, with the structure CH₃-O-C(=O)-N(OCH₃)(C₆H₄-2-CH₃), is a vital chemical building block. Its synthesis is a critical step in the production of high-value commercial products. The traditional synthesis of carbamates often involved hazardous reagents like phosgene or methyl isocyanate.[1][2] Given the extreme toxicity and handling difficulties associated with these materials, modern chemical process development has pivoted towards safer, more environmentally benign, and scalable alternatives.[3][4]
This guide focuses on two primary scalable pathways:
A Validated Two-Step Pathway: This route begins with the reduction of 2-nitrotoluene to form an N-hydroxylamine intermediate, followed by acylation and methylation. This pathway is supported by patent literature and represents a well-established method.[5][6]
A Green, Phosgene-Free Alternative: This approach utilizes dimethyl carbonate (DMC) as a non-toxic carbonylating and methylating agent.[7][8] This route aligns with the principles of green chemistry, offering high atom economy and avoiding the use of corrosive and dangerous intermediates.[9]
The choice between these pathways in an industrial setting often depends on a balance of factors including raw material cost, capital equipment requirements (e.g., high-pressure reactors), waste disposal, and throughput.
Visualization of Synthetic Workflow
The overall logic for producing the target molecule can be visualized as a sequence of key transformations, starting from readily available bulk chemicals.
Caption: High-level overview of the two primary synthetic pathways discussed in this guide.
Pathway 1: Validated Two-Step Synthesis
This route is characterized by its sequential, well-defined transformations, making it highly controllable and optimizable for large-scale production.
Reaction Scheme
Caption: Reaction scheme for the validated two-step synthesis of the target molecule.
Step 1: Synthesis of Methyl N-hydroxy-2-methylphenylcarbamate
Causality: This step cleverly combines the reduction of a nitro group with a subsequent acylation in a "one-pot" procedure. Using hydrazine hydrate with a Raney Nickel catalyst is a standard and scalable method for nitro group reduction.[5] Performing the acylation in the same pot avoids the isolation of the potentially unstable N-hydroxy-2-methylaniline intermediate, which improves process efficiency and safety while reducing material loss.[5]
Protocol:
Reagent
Molar Eq.
MW
Amount
Notes
2-Nitrotoluene
1.0
137.14
137.1 g
Starting Material
Ethanol/Water (1:1)
-
-
600 mL
Solvent
Raney Nickel
-
-
~14 g
Catalyst (slurry)
Hydrazine Hydrate (85%)
1.5
50.06
88.3 g
Reducing Agent
Methyl Chloroformate
1.1
94.50
104.0 g
Acylating Agent
Dichloromethane
-
-
400 mL
Extraction Solvent
Procedure:
To a 2L jacketed reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add 2-nitrotoluene, the ethanol/water solvent, and the Raney Nickel catalyst.[5]
Heat the mixture to 75°C with vigorous stirring.
Add the 85% hydrazine hydrate dropwise over 2 hours, maintaining the temperature at 75-80°C. The reaction is exothermic; control the addition rate carefully.
After the addition is complete, maintain the temperature for an additional 3 hours. Monitor the reaction completion by TLC or HPLC.
Cool the reactor to 20°C and filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep it wet with water or solvent at all times.
Wash the catalyst cake with dichloromethane. Combine the filtrate and the washings.
Transfer the combined organic solution to a clean reactor. Raise the temperature to 50°C.
Add methyl chloroformate dropwise over 2.5 hours. Maintain the reaction for 3 hours after the addition is complete.[5]
After completion, cool the mixture, wash with water, extract, and de-solvate under reduced pressure.
The crude product will precipitate as a solid. The solid can be further purified by recrystallization from a suitable solvent system like petroleum ether/ethyl acetate to yield Methyl N-hydroxy-2-methylphenylcarbamate.[5] A typical yield for this one-pot process is in the range of 75-79%.[5]
Step 2: O-Methylation to Yield Final Product
Causality: This final step is an O-methylation of the N-hydroxy group. The reaction is performed under phase-transfer catalysis (PTC) conditions.[6] The hydroxyl group is first deprotonated by a strong base (NaOH) in the aqueous phase to form an alkoxide. The phase-transfer catalyst (e.g., a quaternary ammonium salt) transports this anion into the organic phase, where it can react with the methylating agent (methyl chloride). Using an autoclave is necessary to handle the gaseous methyl chloride and to operate at elevated temperatures and pressures, which significantly increases the reaction rate.[6]
Protocol:
Reagent
Molar Eq.
MW
Amount
Notes
Methyl N-hydroxy-2-methylphenylcarbamate
1.0
181.18
181.2 g
Starting Material
Chlorobenzene
-
-
900 mL
Solvent
Benzyltriethylammonium chloride
0.02 (mass ratio)
227.77
3.6 g
Phase Transfer Catalyst
Sodium Hydroxide (40% aq. soln.)
1.4
40.00
140 mL
Base
Methyl Chloride
2.2
50.49
Gas
Methylating Agent
Procedure:
Charge a high-pressure autoclave with Methyl N-hydroxy-2-methylphenylcarbamate, chlorobenzene, benzyltriethylammonium chloride, and the 40% NaOH solution.[6]
Seal the autoclave and purge the atmosphere with nitrogen, followed by methyl chloride gas.
Pressurize the reactor with methyl chloride to 0.8 MPa.
Heat the reaction mixture to 80°C and maintain this temperature and pressure for approximately 6 hours, with vigorous stirring.[6]
Monitor the reaction progress by taking samples via a sampling port and analyzing by HPLC. The reaction is considered complete when the starting material content is less than 0.5%.[6]
Once complete, cool the reactor to room temperature and carefully vent the excess methyl chloride.
Transfer the reaction mixture to a separatory funnel, separate the aqueous and organic phases.
Wash the organic phase with water.
Remove the solvent (chlorobenzene) under reduced pressure.
The crude product can be purified by recrystallization to afford Methyl N-Methoxy-2-methylphenylcarbamate with high purity (98.8%) and yield (96.2%).[6]
Pathway 2: Green Synthesis Using Dimethyl Carbonate (DMC)
This pathway represents a modern, safer, and more environmentally friendly approach to carbamate synthesis. It leverages the dual role of DMC as both a carbonyl source and a methylating agent, in a process promoted by a suitable catalyst.[7][8]
Causality: This process involves the reductive methoxycarbonylation of 2-nitrotoluene. A promoter like Mo(CO)₆ can facilitate both the reduction of the nitro group and the subsequent carbonylation with DMC.[7] The choice of base is critical and can direct the reaction towards different products. For N-methoxy carbamates, this route is more theoretical but based on established principles of DMC chemistry. A more direct approach would be the reaction of N-methoxy-2-methylaniline with DMC, though the synthesis of this precursor is less direct. A plausible adaptation involves the direct reductive carbonylation of 2-nitrotoluene.
Protocol (Conceptual):
Reagent
Molar Eq.
MW
Amount
Notes
2-Nitrotoluene
1.0
137.14
13.7 g
Starting Material
Dimethyl Carbonate (DMC)
-
90.08
100 mL
Reagent & Solvent
Mo(CO)₆
1.0
264.00
26.4 g
Promoter
DBU
2.5
152.24
38.1 g
Base
Procedure:
In a high-pressure reactor, combine 2-nitrotoluene, Mo(CO)₆, and DBU.[8]
Add dimethyl carbonate, which acts as both the solvent and reagent.
Seal the reactor, purge with an inert gas (e.g., Argon), and then heat to 130°C for 16 hours with stirring.[8]
After cooling and venting, the reaction mixture would be filtered to remove any solids.
The filtrate would be concentrated, and the product isolated via column chromatography or crystallization.
Note: This specific synthesis for Methyl N-Methoxy-2-methylphenylcarbamate via this route is an adaptation of published methods for similar carbamates.[7][8] The exact conditions and yields would require experimental optimization. The base is crucial; DBU tends to favor N-methylation, which might be beneficial in forming the final product in a single step.[8]
Process Optimization and Scalability
Catalyst Loading: In both pathways, optimizing catalyst loading is key. For Raney Nickel, activity can vary by batch. In the PTC route, minimizing the catalyst reduces cost and simplifies purification.
Temperature and Pressure Control: Precise control of temperature and pressure in the autoclave is critical for reaction rate, selectivity, and safety. Runaway reactions must be prevented.
Purification: At scale, recrystallization is preferred over chromatography due to cost and throughput. Developing a robust crystallization procedure with high recovery is a critical step in process development.
Solvent Recycling: To improve the process's green credentials and reduce cost, implementing a solvent recovery and recycling program for solvents like chlorobenzene and DMC is essential.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the intermediate and final product.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Safety Precautions
Raney Nickel: Highly pyrophoric when dry. Must be handled as a slurry under solvent.
Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Methyl Chloroformate: Highly toxic and corrosive. Handle with extreme care in a fume hood.
Methyl Chloride: Toxic gas. Reactions must be conducted in a sealed, pressure-rated vessel (autoclave) within a well-ventilated area.
High-Pressure Reactions: Autoclaves must be operated by trained personnel, with appropriate safety features (burst discs, pressure relief valves).
References
Title: N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst
Source: Green Chemistry (RSC Publishing)
URL: [Link]
Source: Google Patents (US6528678B2)
Title: Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters
Source: Ingenta Connect
URL: [Link]
Title: Urea Formation - Common Conditions
Source: organic-chemistry.org
URL: [Link]
Title: Alternatives to Phosgene and Carbon Monoxide
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Carbamate pesticides: a general introduction (EHC 64, 1986)
Source: Inchem.org
URL: [Link]
Title: Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO)6 as a multiple promoter
Source: Chemical Communications (RSC Publishing)
URL: [Link]
Title: Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO) 6 as a multiple promoter
Source: RSC Publishing
URL: [Link]
Title: Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism
Source: Reaction Chemistry & Engineering (RSC Publishing)
URL: [Link]
Thin Layer Chromatography (TLC) systems for N-methoxy carbamates
Application Note: Optimized Thin Layer Chromatography (TLC) Systems for N-Methoxy Carbamates ) Abstract N-methoxy carbamates represent a unique class of nitrogenous compounds, serving as critical intermediates in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Thin Layer Chromatography (TLC) Systems for N-Methoxy Carbamates
)
Abstract
N-methoxy carbamates represent a unique class of nitrogenous compounds, serving as critical intermediates in the synthesis of Weinreb amides, hydroxamic acids, and specialized prodrug linkers. Their physicochemical properties—specifically the distinct polarity introduced by the
moiety and the lack of strong chromophores in aliphatic variants—present specific challenges in Thin Layer Chromatography (TLC). This guide outlines a validated methodology for the separation and visualization of N-methoxy carbamates, emphasizing multi-modal detection strategies to overcome UV silence and solvent systems designed to mitigate rotameric streaking.
Introduction & Physicochemical Context
The Analytical Challenge
N-methoxy carbamates possess a hybrid polarity. They are significantly less polar than their corresponding free amides or hydroxamic acids but more polar than simple esters due to the electronegative oxygen on the nitrogen atom.
UV Silence: Unlike aromatic carbamates (e.g., Cbz, Fmoc), aliphatic N-methoxy carbamates (e.g., N-methoxy-N-methyl carbamates derived from aliphatic amines) often lack a strong UV chromophore at 254 nm, rendering standard UV detection insufficient.
Rotamerism: The partial double-bond character of the N-C(O) bond can lead to restricted rotation. On the timescale of TLC, this occasionally manifests as "dumbbell" shaped spots or streakiness, often misdiagnosed as decomposition.
Silica Interaction: While generally stable, the N-O bond can be labile under strongly acidic conditions. Prolonged exposure to acidic silica gel can induce degradation, necessitating rapid analysis or neutralized plates.
Method Development Workflow
The following workflow illustrates the logical progression from sample preparation to validated separation.
Figure 1: Step-by-step method development workflow for N-methoxy carbamates.
Optimized Solvent Systems
The polarity of N-methoxy carbamates requires a "Triangle Screening" approach. We recommend three orthogonal solvent systems to ensure separation from starting materials (amines) and byproducts.
System Class
Solvent Composition (v/v)
Application
Target
Standard (Non-Polar)
Hexane : Ethyl Acetate (3:1 to 1:1)
Initial screening for lipophilic N-methoxy carbamates.
0.3 – 0.5
Polar Modulation
DCM : Methanol (95:5)
For polar variants or when separating from non-polar esters.
0.4 – 0.6
Orthogonal (Shape)
Toluene : Acetone (4:1)
Excellent for resolving "overlapping" spots; Toluene interacts with -systems.
0.3 – 0.5
Anti-Streak Additive
+ 1% Triethylamine (TEA)
Use only if streaking is observed (neutralizes silica acidity).
N/A
Technical Insight:
If the N-methoxy carbamate appears as a streak in Hex/EtOAc, switch to the Toluene/Acetone system. The different solvation shell often collapses rotamers into a single, tighter spot.
Visualization Protocols (The "Multi-Modal" Approach)
Since many N-methoxy carbamates are UV-silent, a robust staining strategy is required. Do not rely solely on UV.
The Decision Matrix
Figure 2: Logic gate for selecting the appropriate visualization technique.
Recommended Stains & Preparation
Iodine (
) Chamber (Non-Destructive/Reversible):
Mechanism:[1] Iodine intercalates into the organic lattice.
Protocol: Place dried plate in a jar with
crystals. N-methoxy carbamates typically appear as brown/yellow spots immediately.
Utility: Allows for compound recovery or subsequent staining.[2]
Note: Highly specific for carbamate-protected amines and alkaloids.[4] If this stains positive, you likely have your nitrogenous species.
Ferric Chloride (
) (Stability Check):
Utility: N-methoxy carbamates should not stain with
.
Warning: If you see a red/purple spot, it indicates the presence of a free hydroxamic acid or phenol, suggesting decomposition (hydrolysis) of your carbamate.
Stability & Troubleshooting
The "2D-TLC" Stability Test
N-methoxy carbamates can be sensitive to the acidity of silica gel. To verify stability during chromatography:
Spot the sample at the corner of a square TLC plate.
Run the plate in Solvent System A (vertical).
Dry the plate thoroughly (cold air).
Rotate the plate 90° and run it again in the same Solvent System A.
Result: All stable compounds must align on the diagonal. Any spot off-diagonal indicates decomposition occurred on the silica during the first run.
Common Issues & Fixes
Symptom
Probable Cause
Corrective Action
Streaking / Tailing
Acidic interaction or H-bonding.
Add 1% TEA or switch to MeOH-containing eluent.
"Dumbbell" Spot
Rotameric interconversion.
Run TLC at elevated temp (difficult) or use Toluene/Acetone.
Use CAM stain immediately; do not rely on Iodine (it sublimes).
Baseline Stuck
Free Amine contamination.
The spot at the baseline is likely the deprotected amine.
References
Reach Devices. (n.d.). TLC Stains: Recipes and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method.[5] Retrieved from [Link]
Preparation of metabolites from Methyl N-Methoxy-2-methylphenylcarbamate
Application Note: Preparation and Identification of Metabolites from Methyl N-Methoxy-2-methylphenylcarbamate Executive Summary This application note details the protocols for the generation, enrichment, and structural c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Identification of Metabolites from Methyl N-Methoxy-2-methylphenylcarbamate
Executive Summary
This application note details the protocols for the generation, enrichment, and structural characterization of metabolites derived from Methyl N-Methoxy-2-methylphenylcarbamate (referred to herein as MNMPC ). MNMPC serves as a critical pharmacophore model for N-methoxy carbamate fungicides (e.g., Tolprocarb analogs) and experimental pesticides.
Understanding the metabolic fate of MNMPC is essential for elucidating the toxicological profile of N-methoxy-N-aryl carbamates. This guide provides a dual-stream approach:
Biological Generation: High-density microsomal incubation for metabolite identification.
Biomimetic Scale-Up: Porphyrin-catalyzed oxidation to generate sufficient quantities of oxidative metabolites for NMR validation.
Metabolic Pathway Prediction & Logic
Before initiating wet-lab protocols, we must map the predicted metabolic "soft spots" of MNMPC based on the structural activity relationships (SAR) of aryl carbamates [1][2].
Structural Analysis of MNMPC:
Core: N-methoxy-N-phenyl carbamate.
Substituents: A 2-methyl group on the phenyl ring (benzylic site) and a methyl ester.
Predicted Pathways:
Benzylic Hydroxylation (Major): CYP450-mediated oxidation of the ortho-methyl group to a benzyl alcohol, followed by oxidation to a carboxylic acid.
When mg-quantities of the oxidative metabolite (M1: Benzylic alcohol) are required for NMR, microsomal incubation is non-scalable and expensive. We use a biomimetic iron-porphyrin system to simulate CYP450 chemistry [3].
Mechanism:
Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl) acts as the catalytic center, using an oxygen donor (e.g., iodosylbenzene or H2O2) to generate the high-valent iron-oxo species responsible for hydrogen abstraction at the benzylic position.
Mitsui Chemicals Agro, Inc. (2014). "Action mechanism of the novel rice blast fungicide tolprocarb." Journal of Pesticide Science. Available at: [Link]
ResearchGate. (2020). "Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides." Available at: [Link]
National Institutes of Health (PMC). (2014). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
PubChem. "N-Methoxy-N-methyl-2-phenylacetamide (Analog Structure Data)." Available at: [Link]
Application Note: Advanced Catalytic Protocols for the Synthesis of Methyl N-Methoxy-2-methylphenylcarbamate
Executive Summary Methyl N-Methoxy-2-methylphenylcarbamate is a critical intermediate in the synthesis of strobilurin fungicides, most notably Pyraclostrobin . Its structural core—an -methoxy- -aryl carbamate—presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl N-Methoxy-2-methylphenylcarbamate is a critical intermediate in the synthesis of strobilurin fungicides, most notably Pyraclostrobin . Its structural core—an
-methoxy--aryl carbamate—presents a unique synthetic challenge: the simultaneous installation of the carbamate moiety and the -methoxy group on a sterically hindered ortho-substituted aryl ring.
Traditionally, stoichiometric acylation of
-arylhydroxylamines generates significant waste. This Application Note details two advanced catalytic protocols that supersede legacy methods:
Phase Transfer Catalysis (PTC): The industrial "gold standard" for high-yield methylation of hydroxy-carbamate precursors.
Catalytic Methoxycarbonylation: An emerging "green" route utilizing Dimethyl Carbonate (DMC) and base organocatalysts to bypass phosgene derivatives.
Chemical Identity & Retrosynthetic Analysis
Property
Detail
Chemical Name
Methyl N-Methoxy-2-methylphenylcarbamate
CAS Number
151827-82-6
Molecular Formula
Molecular Weight
195.22 g/mol
Key Functionality
-Methoxy carbamate; Ortho-tolyl group
Retrosynthetic Logic
The synthesis hinges on the construction of the N-O-C and N-C(O)-O linkages.
This protocol utilizes a liquid-liquid biphasic system (Organic/Aqueous NaOH). The
-hydroxy precursor is deprotonated at the interface. The Phase Transfer Catalyst (Quaternary Ammonium Salt, ) transports the resulting anion () into the organic phase, where it reacts rapidly with the methylating agent. This suppresses side reactions (O-acylation vs N-alkylation) and accelerates kinetics by orders of magnitude compared to non-catalyzed biphasic mixtures.
This route avoids the use of chlorinated reagents (chloroformates) and sulfates. It utilizes Dimethyl Carbonate (DMC) as both the solvent and the methoxycarbonylating agent.[3]
Experimental Procedure
Substrate:
-methoxy-2-methylaniline (Synthesized via partial reduction of 2-nitrotoluene followed by methylation, or direct methoxylation).
Setup: Use a stainless steel autoclave (due to DMC's boiling point and required activation energy).
Charge: Mix amine substrate, DMC, and Catalyst.
Conditions: Heat to 160-180°C. Pressure will rise to ~5-8 bar.
Duration: Stir for 6-10 hours.
Mechanism: The catalyst activates the carbonyl of DMC, facilitating nucleophilic attack by the secondary amine.
Workup: Cool to room temperature. Filter off catalyst (if heterogeneous). Rotovap excess DMC (recyclable).
Purification: Vacuum distillation.
Yield: 85-90%. (Slightly lower than PTC but significantly greener).
Comparative Data Analysis
Feature
Protocol A: PTC Methylation
Protocol B: DMC Carbonylation
Catalyst Type
Phase Transfer (Ammonium Salt)
Organocatalyst / Lewis Acid
Key Reagent
Dimethyl Sulfate / MeCl
Dimethyl Carbonate
Atom Economy
Moderate (Salt waste generated)
High (Methanol is only byproduct)
Reaction Temp
Mild (25-40°C)
High (160-180°C)
Yield
96%
88%
Industrial Status
Dominant
Emerging
Troubleshooting & Optimization
Critical Quality Attributes (CQAs)
Impurity Control: In Protocol A, over-methylation to quaternary salts is rare due to the deactivated nature of the carbamate nitrogen, but temperature control is vital to prevent hydrolysis of the ester group.
Moisture Sensitivity: Protocol A requires water (biphasic), but Protocol B (DMC) must be strictly anhydrous to prevent hydrolysis of DMC to methanol/CO2.
Self-Validating Checks
Visual Check (PTC): The emulsion should be milky white during stirring and separate cleanly into two transparent layers within 15 minutes of stopping agitation. If separation is slow, add brine.
HPLC Check: Monitor the ratio of Product (
-OMe) to Starting Material (-OH). If conversion stalls at 90%, add 0.5 eq of NaOH and 0.1 eq of DMS; catalyst is usually still active.
References
ChemicalBook. (n.d.). Methyl N-Methoxy-2-methylphenylcarbamate Synthesis and Properties. Retrieved from
Vertex Patent Search. (2018).
Kumar, S. V., & Ma, D. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling. Journal of Organic Chemistry, 83(5), 2706-2713. Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Carbamates: Recent Literature and Catalytic Methods. Retrieved from
Porzelle, A., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. Retrieved from
Technical Support Center: Optimizing the Synthesis of Methyl N-Methoxy-2-methylphenylcarbamate
Welcome to the technical support center for the synthesis of Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6). This guide is designed for researchers, chemists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to provide a robust resource for your experimental work.
Methyl N-Methoxy-2-methylphenylcarbamate is a key intermediate, notably in the synthesis of strobilurin fungicides like Pyraclostrobin.[1] Achieving a high yield of this molecule is critical for the overall efficiency of the synthetic route. The synthesis generally proceeds through one of two primary pathways, starting from either 2-nitrotoluene or a pre-formed N-hydroxy aniline derivative.
Caption: Key synthetic routes to Methyl N-Methoxy-2-methylphenylcarbamate.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.
Q1: My overall yield is consistently low (<70%). What are the most critical parameters to investigate?
A low overall yield is typically a symptom of one or more underlying issues, including incomplete reactions, side-product formation, or product degradation. A systematic approach is required.
Causality & Actionable Steps:
Incomplete Starting Material Conversion: The initial reduction of 2-nitrotoluene or the subsequent acylation/methylation steps may not be going to completion.
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider increasing the equivalents of the limiting reagent, extending the reaction time, or moderately increasing the temperature.
Suboptimal Base Selection in Acylation: The choice and amount of base used during the reaction with methyl chloroformate are critical. An inappropriate base can lead to side reactions or incomplete neutralization of the HCl byproduct, which can stall the reaction.
Troubleshooting: Use a mild inorganic base like sodium bicarbonate to neutralize the acid formed during the reaction with methyl chloroformate.[1] Ensure at least stoichiometric amounts are used. For other carbamate syntheses, strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to activate the amine without competing in side reactions.[2][3][4]
Inefficient Phase Transfer Catalysis (PTC) in Methylation: If you are methylating the N-hydroxy intermediate, the efficiency of the phase transfer catalyst is paramount.
Troubleshooting: Ensure the PTC (e.g., benzyltriethylammonium chloride or tetrabutylammonium chloride) is active and used at the correct loading (typically 1-5 mol%).[5] Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.
Product Loss During Workup and Purification: The product may be lost during aqueous washes or inefficient purification.
Troubleshooting: Minimize the number of aqueous extractions. Ensure the pH of the aqueous layer is controlled to prevent hydrolysis of the carbamate. For purification, column chromatography on silica gel or recrystallization are effective methods.[6][7]
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: The acylation of my N-hydroxy-2-methylaniline with methyl chloroformate is sluggish and gives a poor yield. How can I improve it?
This is a common bottleneck. The success of this step hinges on effectively trapping the hydroxylamine with the electrophilic carbonyl source while managing the reaction conditions to prevent degradation.
Causality & Actionable Steps:
Cause: Insufficient reactivity of the hydroxylamine or deactivation by the generated HCl.
Scientific Principle: The reaction is a nucleophilic acyl substitution. The nucleophilicity of the hydroxylamine is key. The HCl byproduct will protonate the starting material, rendering it non-nucleophilic and halting the reaction.
Solution:
Temperature Control: Perform the addition of methyl chloroformate at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[1]
Base Management: Add a base, such as sodium bicarbonate, to the reaction mixture before adding the methyl chloroformate. This ensures that the HCl is neutralized as it is formed.
Solvent Choice: Aprotic solvents like dichloromethane (CH2Cl2) are ideal as they dissolve the reactants well without participating in the reaction.[1]
Q3: I'm observing significant byproducts during the methylation step. How can I increase selectivity for the N-methoxy product?
The primary challenge in the methylation step is achieving selective O-methylation of the N-hydroxy group without promoting other reactions.
Causality & Actionable Steps:
Cause: Competing N-methylation or other side reactions due to harsh conditions. An elevated temperature can favor the formation of N-alkylated byproducts.[3]
Scientific Principle: The reaction is likely an SN2 substitution on the methylating agent. The choice of base, solvent, and temperature will dictate the relative rates of competing nucleophilic attacks.
Solution:
Optimize Temperature: A patented procedure specifies controlling the temperature at 80 °C under pressure.[5] Deviating significantly higher may promote byproduct formation, while lower temperatures may slow the reaction rate excessively.
Use a Phase Transfer Catalyst (PTC): PTCs are crucial for this reaction, facilitating the transfer of the deprotonated N-hydroxy carbamate anion from the aqueous phase (where the base is) to the organic phase (where the methylating agent is), allowing the reaction to proceed under milder conditions.
Control Stoichiometry: Use a controlled excess of the methylating agent (e.g., methyl chloride) and base (e.g., aqueous sodium hydroxide) as specified in established protocols. An exemplary ratio is 1:1.4:2.2 of the carbamate intermediate to alkali to monochloromethane.[5]
Section 3: Frequently Asked Questions (FAQs)
Q: How does reaction temperature generally affect carbamate formation?
A: Temperature has a significant impact on both the rate and equilibrium of carbamate formation. Generally, lower temperatures favor the thermodynamic stability of the carbamate product, while higher temperatures can increase the reaction rate but may also favor bicarbonate formation or lead to decomposition.[8][9] For many carbamate syntheses, an optimal temperature is found that balances reaction rate with product stability, which can be around 55 °C or higher depending on the specific reagents.[10]
Q: What are the advantages of using dialkyl carbonates (like DMC) over chloroformates?
A: Using dialkyl carbonates is considered a "greener" chemistry approach.[11] It avoids the use of highly toxic and corrosive reagents like phosgene and its derivatives (e.g., methyl chloroformate).[12] The reactions often produce an alcohol as a byproduct, which is far more benign than HCl. However, these reactions may require a catalyst and higher temperatures to proceed at a reasonable rate.[13][14][15]
Q: What is the best practice for monitoring the reaction to determine its endpoint?
A: HPLC is the most reliable method for accurately determining the endpoint of the reaction. It allows for the quantification of the remaining starting material. A common industrial practice is to stop the reaction when the starting material content is less than 0.5%.[5] For qualitative, at-a-glance monitoring during lab-scale synthesis, TLC is a rapid and effective tool.
Q: What are the recommended methods for purifying the final Methyl N-Methoxy-2-methylphenylcarbamate?
A: The primary methods are recrystallization and column chromatography. After the reaction workup, which typically involves phase separation and solvent removal, the crude product can be recrystallized from a suitable solvent system (e.g., petroleum ether and ethyl acetate).[16] For higher purity, flash column chromatography using silica gel is effective.[6] A method for purifying methyl carbamate using extraction with chloroform followed by recrystallization has also been reported, yielding >99.9% purity.[7]
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on your specific laboratory conditions and safety protocols.
Protocol 1: Two-Step Synthesis via Reduction and Acylation
This protocol is based on a "one-pot" method to improve efficiency and reduce material loss.[16]
In an autoclave, charge the Methyl N-hydroxy-N-(2-methylphenyl)carbamate intermediate, phase transfer catalyst, and chlorobenzene. The mass ratio should be approximately 1:0.02:5 respectively.
Add the aqueous sodium hydroxide solution. The molar ratio of intermediate to NaOH should be 1:1.4.
Seal the autoclave and replace the atmosphere with methyl chloride gas.
Pressurize the reactor to 0.8 MPa with methyl chloride and heat to 80 °C.
Maintain the temperature and pressure for approximately 6 hours, taking samples periodically to monitor by HPLC.
Once the intermediate content is below 0.5%, stop the reaction and cool the autoclave.
After depressurization, perform a phase separation, remove the solvent from the organic layer, and recrystallize the crude product to obtain pure Methyl N-Methoxy-2-methylphenylcarbamate.
References
Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF. Available from: [Link]
Pimple, S. Y., & Mondal, M. K. (2025). Experimental and Speciation Analysis of Biphasic TETA/TMEDA Blend for CO2 Capture. Chemical Engineering & Technology. Available from: [Link]
Stevens, D. F., & Ough, C. S. (1993). Ethyl Carbamate Formation: Reaction of Urea and Citrulline with Ethanol in Wine Under Low to Normal Temperature Conditions. American Journal of Enology and Viticulture. Available from: [Link]
Effect of temperature on the formation of carbamate derivatives. (n.d.). ResearchGate. Available from: [Link]
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available from: [Link]
Kiepe, J. (2015). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Open Research Newcastle University. Available from: [Link]
Aricò, F., et al. (2012). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry. Available from: [Link]
Zhang, H., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available from: [Link]
Selva, M., et al. (2002). Carbamate synthesis by solid-base catalyzed reaction of disubstituted ureas and carbonates. Chemical Communications. Available from: [Link]
Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available from: [Link]
Pescarmona, P. P., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem. Available from: [Link]
Aricò, F., et al. (2012). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Available from: [Link]
Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. Available from: [Link]
Tamura, M., et al. (2019). Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols. ResearchGate. Available from: [Link]
Synthesis of 2-amino-4-methoxy-N-methylaniline. (n.d.). PrepChem.com. Available from: [Link]
A Facile Method for the Preparation of MOM-Protected Carbamates. (n.d.). Synple Chem. Available from: [Link]
Synthesis of 2-methoxy-phenyl N-methyl-carbamate. (n.d.). PrepChem.com. Available from: [Link]
Wang, Y., et al. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E. Available from: [Link]
Wang, S., et al. (2020). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Available from: [Link]
2-Methoxy-N-methylaniline. (n.d.). PubChem. Available from: [Link]
2-METHOXY-2-METHYL PROPANE. (n.d.). International Labour Organization. Available from: [Link]
Choshi, T., et al. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. Heterocycles. Available from: [Link]
Szymańska, A. M., & Sokołowski, J. (2014). Highly selective methoxycarbonylation of aliphatic diamines with methyl phenyl carbonate to the corresponding methyl N-alkyl dicarbamates. ResearchGate. Available from: [Link]
4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Sun, J., et al. (2015). Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. Google Patents.
Zhang, Y., et al. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Available from: [Link]
Rieth, D., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. Available from: [Link]
3-(methoxymethyl)-2-methylaniline. (n.d.). PubChemLite. Available from: [Link]
N-Methoxy-N-methyl-2-phenylacetamide. (n.d.). PubChem. Available from: [Link]
2-Methyl-4-methoxyaniline. (n.d.). PubChem. Available from: [Link]
Liu, Z., et al. (2014). Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available from: [Link]
Technical Support Center: Impurity Formation in Carbamate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for carbamate synthesis. This guide is designed to provide in-depth troubleshooting assistance for common ch...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed to provide in-depth troubleshooting assistance for common challenges related to impurity formation during the synthesis of carbamates. As Senior Application Scientists, we understand that achieving high purity is paramount for the successful application of these versatile molecules in drug development and materials science.[1][2] This resource combines fundamental chemical principles with practical, field-tested solutions to help you diagnose and resolve purity issues in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in carbamate synthesis?
A1: The most prevalent impurities in carbamate synthesis, particularly when using isocyanates and alcohols, are allophanates, isocyanurates, and unreacted starting materials.[3][4] The formation of these byproducts is highly dependent on reaction conditions such as temperature, stoichiometry, and the presence of catalysts.[4][5]
Q2: How does the stoichiometry of reactants influence impurity formation?
A2: The ratio of isocyanate to alcohol is a critical parameter. An excess of isocyanate can lead to the formation of allophanates, where a second isocyanate molecule reacts with the newly formed carbamate.[3][5][6][7] At high isocyanate-to-alcohol ratios, isocyanurates, which are cyclic trimers of isocyanates, can become the dominant byproduct.[4][8][9]
Q3: What role do catalysts play in the formation of impurities?
A3: Catalysts can significantly influence both the rate of carbamate formation and the distribution of byproducts. While catalysts like tin carboxylates and tertiary amines generally favor carbamate formation at equimolar reactant ratios, other catalysts, such as aminals and carboxylate anions, can promote the formation of isocyanurates.[4] The choice of catalyst can therefore be a powerful tool to steer the reaction towards the desired product.
Q4: Can water content in the reaction mixture lead to impurities?
A4: Yes, water can react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea byproduct. This is a common issue, especially in large-scale industrial processes.
Troubleshooting Guides
This section provides detailed troubleshooting for specific impurity-related problems. Each guide follows a logical progression from problem identification to solution implementation.
Guide 1: Allophanate Formation
Q: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is an allophanate. How can I confirm this and prevent its formation?
A: Allophanate formation is a common side reaction when there is an excess of isocyanate or at elevated temperatures. [5]
1. Confirmation of Allophanate Impurity:
Mass Spectrometry (MS): The most direct method for confirmation. The allophanate will have a molecular weight equal to the sum of the carbamate product and one molecule of the isocyanate starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the allophanate will show an additional N-H proton signal, and the integration of signals corresponding to the carbamate and allophanate can be used for quantification. In ¹³C NMR, a new carbonyl signal for the allophanate will be present.
2. Causality and Prevention:
Stoichiometry Control: The primary cause of allophanate formation is an excess of the isocyanate reactant.[3][6] Carefully control the stoichiometry to maintain a 1:1 or slight excess of the alcohol. A slow, controlled addition of the isocyanate to the alcohol can help maintain a low instantaneous concentration of the isocyanate, minimizing the side reaction.
Temperature Management: Allophanate formation is favored at higher temperatures.[5] Running the reaction at a lower temperature will decrease the rate of this side reaction. However, be mindful that lowering the temperature will also slow down the desired carbamate formation. An optimal temperature must be determined experimentally.
Catalyst Selection: Certain catalysts can influence the rate of allophanate formation relative to carbamate formation.[4] If allophanate is a persistent issue, consider screening alternative catalysts.
Experimental Protocol: Monitoring and Control of Allophanate Formation
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the alcohol in an appropriate anhydrous solvent.
Isocyanate Addition: Add the isocyanate dropwise to the alcohol solution at the desired reaction temperature.
Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot (e.g., by adding a small amount of a primary amine to consume any unreacted isocyanate).
Analysis: Analyze the quenched aliquots by LC-MS or ¹H NMR to monitor the relative concentrations of the carbamate product and the allophanate impurity.
Optimization: Based on the analytical data, adjust the rate of isocyanate addition and the reaction temperature to minimize allophanate formation.
Data Summary: Allophanate Troubleshooting
Parameter
Issue
Recommended Action
Stoichiometry
Excess isocyanate
Use 1:1 or slight excess of alcohol; slow isocyanate addition
Temperature
High temperature
Reduce reaction temperature
Catalyst
Non-selective
Screen alternative catalysts
Guide 2: Isocyanurate Formation
Q: My reaction is producing a significant amount of a white, insoluble solid that I believe is an isocyanurate trimer. What causes this, and how can I avoid it?
A: Isocyanurate formation, the cyclotrimerization of isocyanates, is favored by certain catalysts and high concentrations of isocyanate. [8][9]
1. Confirmation of Isocyanurate Impurity:
Solubility: Isocyanurates are often poorly soluble in common organic solvents and may precipitate from the reaction mixture.
Infrared (IR) Spectroscopy: The isocyanurate ring has a characteristic strong absorption band around 1700 cm⁻¹.
Mass Spectrometry (MS): The molecular weight of the isocyanurate will be three times that of the isocyanate monomer.
2. Causality and Prevention:
Catalyst Choice: Certain catalysts, particularly strong bases like carboxylates and phenolates, are known to promote isocyanurate formation.[4][10] If you are using such a catalyst, consider switching to a milder one, such as a tertiary amine or a tin-based catalyst, which are more selective for carbamate formation.[4]
Isocyanate Concentration: High local concentrations of isocyanate can lead to self-condensation. As with allophanate formation, slow addition of the isocyanate to the alcohol is a key strategy to minimize this side reaction.
Reaction Temperature: While the effect of temperature on isocyanurate formation can be complex and catalyst-dependent, in many cases, lower temperatures will disfavor this side reaction.
Workflow for Minimizing Isocyanurate Formation
Caption: Troubleshooting workflow for isocyanurate impurity.
Analytical Methods for Impurity Detection
A robust analytical methodology is crucial for effective troubleshooting. The following table summarizes common analytical techniques for identifying and quantifying impurities in carbamate synthesis.
Analytical Technique
Application
Advantages
Limitations
LC-MS
Quantification of carbamates and impurities[11][12][13]
High sensitivity and selectivity; provides molecular weight information
May require method development for specific compounds
¹H and ¹³C NMR
Structural elucidation and quantification
Provides detailed structural information
Lower sensitivity than MS; may have overlapping signals
FT-IR
Functional group analysis
Quick and easy for identifying key functional groups (e.g., isocyanate, carbamate, isocyanurate)
Not suitable for quantification of complex mixtures
GC-MS
Analysis of volatile carbamates and impurities
High resolution for volatile compounds
Many carbamates are not thermally stable and may require derivatization
Experimental Protocol: General LC-MS Method for Carbamate Reaction Monitoring
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile).
Chromatographic Separation:
Column: C18 reverse-phase column.
Mobile Phase: Gradient of water and acetonitrile, both with 0.1% formic acid.
Scan Mode: Full scan to identify all components, followed by Selected Ion Monitoring (SIM) for targeted quantification.
Purification Strategies
Q: I have already formed impurities in my reaction. What are the best methods for purification?
A: The choice of purification method will depend on the nature of the impurities and the desired scale of the reaction.
Crystallization: If the desired carbamate is a solid and has significantly different solubility from the impurities, crystallization can be a highly effective and scalable purification method.[14]
Column Chromatography: For small to medium-scale reactions, silica gel chromatography is a versatile technique for separating the carbamate from both more and less polar impurities.
Extraction: If the impurities have different acid-base properties or solubilities in immiscible solvents, a liquid-liquid extraction can be a useful initial purification step.[14]
References
The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. PubMed. [Link]
Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Polymer Chemistry (RSC Publishing). [Link]
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. [Link]
Isocyanurate formation during rigid polyurethane foam assembly: A mechanistic study based on: In situ IR and NMR spectroscopy | Request PDF. ResearchGate. [Link]
Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]
Urethane formation with an excess of isocyanate or alcohol: | REDI - CEDIA. [Link]
The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. | Semantic Scholar. [Link]
The proposed mechanism for the formation of allophanate compounds from... - ResearchGate. [Link]
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
Continuous Synthesis of Carbamates from CO2 and Amines. PMC. [Link]
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. [Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. [Link]
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Continuous Synthesis of Carbamates from CO 2 and Amines | Request PDF. ResearchGate. [Link]
Recent Advances in the Chemistry of Metal Carbamates. PMC. [Link]
Direct Catalytic Synthesis of N‐Arylcarbamates from CO2, Anilines and Alcohols | Request PDF. ResearchGate. [Link]
Allophanate Formation. Polyurethanes science, technology, markets, and trends. [Link]
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]
Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide | The Journal of Organic Chemistry. ACS Publications. [Link]
Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. [Link]
Problem No. 33: Excessive amount of carbamate solution from recirculation section. [Link]
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. [Link]
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]
Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Sciforum. [Link]
A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
Troubleshooting of hydrazine carbamate synthesis : r/Chempros. Reddit. [Link]
Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. ResearchGate. [Link]
Operation Difficulties at LP Carbamate Condenser Due To Crystallization | PDF. Scribd. [Link]
US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SOL-MNM-001
Assigned Specialist: Senior Application Scientist
Subject: Overcoming Precipitation and Bioavailability Issues in Aqueous Assays
Introduction: The Solubility Paradox
Welcome to the technical support hub for Methyl N-Methoxy-2-methylphenylcarbamate . If you are here, you likely faced a common but frustrating scenario: your compound dissolves perfectly in DMSO to create a clear stock solution, but the moment you spike it into your cell culture media or enzymatic buffer, it turns into a cloudy suspension or crashes out over time.
The Chemical Culprit:
This behavior is dictated by the N-methoxy group attached to the carbamate nitrogen. Unlike standard carbamates where the nitrogen often retains a hydrogen atom (acting as a hydrogen bond donor), the N-methoxy substitution removes this donor capability and adds steric bulk. This significantly increases the lipophilicity (LogP) of the molecule, making it "hydrophobic-dominant."
This guide moves beyond basic advice to provide thermodynamic reasoning and engineered protocols to keep your compound in solution.
Module 1: Stock Solution Best Practices
Q: What is the optimal solvent for primary stock preparation?A:Dimethyl Sulfoxide (DMSO) is the gold standard, but anhydrous grade is non-negotiable.
The Science: This compound relies on dipole-dipole interactions for dissolution. DMSO is aprotic and highly polar, disrupting the crystal lattice energy of the carbamate effectively.
Concentration Limit: We recommend a maximum stock concentration of 50 mM . While 100 mM is chemically possible, it creates a "supersaturation bomb" that is prone to immediate precipitation upon aqueous contact.
Storage Warning: Avoid repeated freeze-thaw cycles. Moisture absorption from the air into DMSO (DMSO is hygroscopic) decreases its solvating power for this specific carbamate, leading to "invisible" micro-crystals in your stock.
Q: Can I use Ethanol or Methanol?A: Only for secondary dilutions. Primary stocks in alcohols are less stable due to potential transesterification risks over long periods and higher evaporation rates, which alters concentration accuracy.
Module 2: The Aqueous Transition (Preventing "The Crash")
Q: Why does it precipitate immediately upon adding water?A: You are witnessing a failure of Kinetic Solubility .
When a high-concentration DMSO stock hits water, the DMSO molecules rapidly hydrate (bond with water). The lipophilic carbamate molecules are suddenly "abandoned" by the solvent and aggregate together to minimize water contact, forming a precipitate.
The Solution: The "Sandwich" Dilution Method
Do not pipette the stock directly into the bulk media. Instead, step down the hydrophobicity.
Protocol: Step-Wise Intermediate Dilution
Step
Component
Action
Resulting Solvent System
1
Stock
50 mM in 100% DMSO
100% DMSO
2
Intermediate
Dilute Stock 1:10 into Pure Ethanol or Acetonitrile
10% DMSO / 90% Organic
3
Dosing
Dilute Intermediate 1:100 into Vortexing Media
0.1% DMSO / 0.9% Organic / 99% Aqueous
Why this works: The intermediate step reduces the local concentration shock. The organic co-solvent (Ethanol/ACN) acts as a bridge, lowering the surface tension of the water before the compound is fully introduced.
Q: My assay is sensitive to DMSO, or the compound still precipitates. What now?A: You must move from solvation to complexation. The most effective strategy for N-methoxy carbamates is Cyclodextrin Complexation .
Mechanism: The lipophilic phenyl ring of your compound inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water. This forms a soluble "inclusion complex" [1].[1][3]
Protocol:
Prepare a 20-40% (w/v) stock of HP-β-CD in water.
Dissolve your compound in a small volume of DMSO (or Acetone).
Add the compound dropwise to the HP-β-CD solution with vigorous stirring.
(Optional) If using Acetone, evaporate it off under a nitrogen stream.
Q: What about surfactants?A:Polysorbate 80 (Tween 80) at 0.01% - 0.05% is effective for preventing surface adsorption (sticking to plastic plates), which is often mistaken for solubility issues.
Module 4: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct solubilization strategy based on your assay requirements.
Caption: Decision tree for solubilizing lipophilic carbamates based on assay sensitivity and precipitation risk.
Module 5: Validation Protocols
Do not guess. Validate your solubility limits using this kinetic solubility assay.
Protocol: Kinetic Solubility via Nephelometry (Light Scattering)
Objective: Determine the exact concentration at which your compound precipitates in your specific buffer.
Preparation: Prepare a 50 mM stock in DMSO.
Plate Setup: Use a clear-bottom 96-well plate.
Buffer: Add 190 µL of your assay buffer (e.g., PBS, pH 7.4) to each well.
Titration:
Add DMSO stock in increasing volumes (0.5 µL, 1.0 µL, etc.) to separate wells to create a concentration range (e.g., 1 µM to 500 µM).
Crucial: Keep final DMSO % constant (e.g., 2%) by back-filling with pure DMSO in lower concentration wells.
Incubation: Shake for 90 minutes at Room Temperature.
Read: Measure Absorbance at 620 nm (or use a Nephelometer).
Analysis: A spike in absorbance indicates the formation of precipitate (scattering). The concentration just before the spike is your Kinetic Solubility Limit [2].
References
National Institutes of Health (NIH) / PMC. (2025). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives.[1][3] Retrieved from [Link]
Raytor. (2026).[4] Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the N-Methoxy Carbamate Stability Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist.[1] I have designed this interface to bypass generic advice and address the specific kinetic and thermodynamic instability inherent to the
carbamate motif ().
Unlike standard carbamates, the
substituent introduces a unique electronic conflict: the electronegative oxygen on the nitrogen inductively withdraws electron density (-withdrawal), activating the carbonyl to nucleophilic attack, while simultaneously creating a potential leaving group () under extreme thermal stress.
Module 1: Critical Temperature Thresholds
Status: Active Monitoring
Directive: Use this data to define your storage and reaction parameters.
The stability of N-methoxy carbamates is governed by non-linear Arrhenius behavior.[1] The "Safe Zone" is narrow due to the low activation energy for decarboxylation relative to standard amides.
Temperature Zone
Condition Status
Predicted Half-Life ()
Chemical Behavior & Risk
-80°C to -20°C
Optimal Storage
> 2 Years
Kinetic Trap. Molecular motion is insufficient to overcome the activation barrier for hydrolysis or bond homolysis.
Thermal Onset. Minor decarboxylation observed.[1] Solutions in protic solvents (MeOH, ) degrade measurably within 48h.
> 40°C
Critical Risk
< 24 Hours
Accelerated Degradation. Rate of hydrolysis increases 3-5x per 10°C rise.[1] Risk of Lossen-like elimination pathways.[1]
> 80°C
Failure Mode
Minutes to Hours
Rapid Decomposition. bond cleavage or concerted elimination.[1] Avoid reflux in high-boiling solvents.[1]
Module 2: The Mechanism of Failure (Visualization)
Context: Understanding how the molecule breaks down is the only way to prevent it.
Figure 1 details the two primary competing pathways: Acid/Base Hydrolysis (pH/Solvent driven) and Thermal Elimination (Temperature driven).
Figure 1: Competing decomposition pathways.[1] Note that the N-methoxy group makes the carbonyl significantly more electrophilic than standard dialkyl carbamates, lowering the energy barrier for hydrolysis.
Module 3: Troubleshooting Guide (Interactive)
Select your observation below to identify the root cause.
Q1: "I am seeing a new, less polar spot on TLC/HPLC during reflux."
, particularly in non-polar solvents (Toluene, Benzene), the carbamate can undergo a unimolecular decomposition, releasing . The "less polar" spot is likely the resulting amine ().
Corrective Action:
Lower Temperature: Switch solvent to Dichloromethane (DCM) or Tetrahydrofuran (THF) to cap the internal temperature below 40-60°C.[1]
Buffer the System: If the reaction requires heat, ensure the pH is strictly neutral. Acidic byproducts accelerate this cleavage.[1]
oxygen is electron-withdrawing.[1] This makes the carbonyl carbon highly susceptible to attack.[1] Standard washes (1M NaOH or sat.[1] ) can hydrolyze the carbamate within minutes if the temperature is uncontrolled.
Corrective Action:
Cold Quench: Perform all quench steps at
.
Acidic Wash (Careful): Use dilute citric acid (pH 4-5) rather than strong bases.[1]
Rapid Extraction: Minimize contact time with the aqueous phase.[1]
Q3: "The compound degrades in the freezer (-20°C) over months."
The Science: Even at -20°C, trapped moisture can form localized pockets of carbonic acid upon slow hydrolysis, which then catalyzes further degradation (autocatalysis).
Corrective Action:
Lyophilization: Ensure the sample is strictly dry before freezing.
Inert Gas: Store under Argon. Oxygen is less of a concern than moisture, but Argon is heavier and blankets the sample better.
Extract: Use Ethyl Acetate (pre-cooled if possible).
Dry: Use
(Sodium Sulfate) rather than (Magnesium Sulfate), as is slightly Lewis acidic and can trigger degradation in sensitive N-methoxy variants.[1]
Concentrate: Rotary evaporator bath must NOT exceed 30°C .
Module 5: Decision Logic for Solvent Selection
Figure 2 guides you through selecting the correct solvent system to maintain stability.
Figure 2: Solvent decision tree.[1] Note that protic solvents at any temperature pose a hydrolysis risk, while high-boiling aprotic solvents pose a thermal elimination risk.[1]
References
Daly, N. J., & Ziolkowski, F. (1971).[1] The Thermal Decompositions of Carbamates.[3][4] I. Ethyl N-Methyl-N-phenylcarbamate.[1] Australian Journal of Chemistry.[1] Link
Org. Synth. (2005).[1] Preparation of N-Methoxy-N-methylcyanoformamide.[1][5] Organic Syntheses, Vol. 82, p. 134.[1] (Demonstrates instability of N-methoxy reagents to moisture/heat). Link
Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1] (General reference for Carbamate protection/deprotection kinetics). Link
BenchChem. (2024).[1] Technical Guide to the Stability of 8-Methoxyamoxapine-d8.[1] (Case study on methoxy-nitrogen stability). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Unreacted Intermediates from Methyl N-Methoxy-2-methylphenylcarbamate
CAS Registry Number: 151827-82-6
Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.
Executive Summary
Methyl N-Methoxy-2-methylphenylcarbamate is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Pyraclostrobin).[1] Its synthesis typically follows one of two pathways: the acylation of N-methoxy-2-methylaniline or the O-methylation of methyl N-hydroxy-2-methylphenylcarbamate.
The presence of unreacted intermediates—specifically the N-hydroxy precursor (acidic) or the N-alkoxy aniline (weakly basic)—compromises downstream catalytic steps and final product stability. This guide details a self-validating purification protocol based on pKa-controlled extraction and polarity-driven crystallization.
Module 1: The Chemical Scavenging Protocol (Workup)
Objective: Remove unreacted starting materials using pH-switching liquid-liquid extraction.
The Chemistry of Separation
To purify the target carbamate effectively, you must exploit the acidity/basicity differences between the product and its precursors.
Compound
Structural Feature
Chemical Nature
pKa (Approx)
Solubilization Strategy
Target: Methyl N-Methoxy...
(Carbamate)
Neutral / Lipophilic
N/A
Retained in Organic Phase
Impurity A: N-Hydroxy Precursor
(Hydroxylamine)
Acidic
9–10
Forms salt in NaOH (aq)
Impurity B: N-Methoxy Aniline
Weakly Basic
2–3
Forms salt in HCl (aq)
Impurity C: Methyl Chloroformate
Electrophile
N/A
Hydrolyzes in Base
Step-by-Step Workup Procedure
Prerequisites:
Reaction mixture dissolved in a water-immiscible solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane).
Temperature control: Maintain
to prevent carbamate hydrolysis.
Step 1: The Acid Wash (Removes Basic Amines)
If your route involved N-methoxy-2-methylaniline, traces of this amine will cause darkening and instability.
Cool the organic reaction mixture to 5–10°C.
Wash with 1M HCl (0.5 vol equiv relative to organic phase).
The target molecule exhibits high solubility in chlorinated solvents but low solubility in aliphatic hydrocarbons at low temperatures. We utilize this for purification.[1][2][4][6]
Protocol:
Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Ethyl Acetate or Dichloromethane (approx. 40°C).
Anti-Solvent Addition: Slowly add Cyclohexane or Petroleum Ether while stirring until the solution becomes slightly turbid.
Ratio: Typically 1:3 to 1:5 (Solvent : Anti-Solvent).
Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0–4°C for 4 hours.
Why? Rapid cooling traps impurities. Slow cooling grows pure crystal lattices that exclude the "wrong" isomers.
Filtration: Collect solids by vacuum filtration. Wash the cake with cold Cyclohexane.
Module 3: Troubleshooting & Decision Logic
Visualizing the Workflow
The following diagram illustrates the decision process for removing specific intermediates based on the synthesis route used.
Caption: Decision tree for selecting the appropriate purification method based on synthesis route and crude purity levels.
Frequently Asked Questions (FAQ)
Q1: My product is reddish/brown after workup. What happened?
Cause: Oxidation of unreacted aniline traces.
Fix: The acid wash (Module 1, Step 1) was likely insufficient. Re-dissolve in solvent and repeat the 1M HCl wash. If the color persists, treat the organic layer with activated charcoal (carbon), stir for 30 minutes, and filter through Celite before crystallization.
Q2: I used the Methylation Route (DMS/MeI), and I see a peak at RRT 0.9 on HPLC.
Diagnosis: This is likely the unreacted Methyl N-hydroxy-2-methylphenylcarbamate .
Fix: This intermediate is acidic (pKa ~9). A simple water wash is ineffective. You must wash the organic layer with NaOH (pH > 12) to deprotonate it and force it into the aqueous phase.
Q3: Can I use chromatography instead of crystallization?
Answer: Yes, but it is less scalable.
Protocol: Use Silica Gel 60.
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 70:30). The N-methoxy carbamate is less polar than the N-hydroxy precursor but more polar than the bis-acylated impurities.
Q4: How do I remove excess Methyl Chloroformate safely?
Answer: Do not distill it off if possible (toxicity/corrosion). Hydrolyze it in situ during the workup.
Protocol: Add saturated aqueous NaHCO₃ or dilute NH₄OH (ammonium hydroxide) to the reaction mixture. Stir until gas evolution (CO₂) ceases. The chloroformate converts to methanol and carbonate/urea derivatives which are water-soluble.
References
Synthesis and Crystal Structure of Methyl N-hydroxy-N-(2-methylphenyl)carbamate.
Source: National Institutes of Health (PMC).
Context: Describes the synthesis of the N-hydroxy intermediate and its role in Pyraclostrobin manufacture.
URL:[Link]
Purification of N-Aryl Carbamates via Crystallization.
Source: Organic Syntheses, Coll. Vol. 10.
Context: General procedures for handling N-alkoxy and N-aryl carbamate purification.
URL:[Link]
pKa Values of Aniline Derivatives.
Source: Journal of Engineering Research and Applied Science.
Context: Validates the basicity of methoxy-anilines for acid-wash calculations.
URL:[Link]
Technical Support Center: Purification of Methyl N-Methoxy-2-methylphenylcarbamate
Topic: Purification Strategies & Troubleshooting CAS: 151827-82-6 (and related intermediates) Applicability: Synthetic Chemistry, Process Development, Fungicide R&D Introduction Welcome to the Technical Support Center. T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Strategies & Troubleshooting
CAS: 151827-82-6 (and related intermediates)
Applicability: Synthetic Chemistry, Process Development, Fungicide R&D
Introduction
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with Methyl N-Methoxy-2-methylphenylcarbamate , a critical intermediate often used in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl).
Users frequently encounter difficulties due to the compound's thermal instability, tendency to "oil out" during crystallization, and complex isomeric profiles (rotamers vs. regioisomers). This guide moves beyond standard protocols to provide causal analysis and remediation strategies.
Module 1: Diagnosis & Characterization
User Question: "My HPLC shows a split peak for the main product. Is my reaction incomplete, or do I have a regioisomer?"
Technical Insight: The "Ghost" Impurity (Rotamers)
Before attempting purification, you must distinguish between chemical impurities and conformational isomers .
The Issue: Carbamates possessing an N-heteroatom substituent (like the N-methoxy group here) exhibit restricted rotation around the amide bond (N-C=O). This creates syn and anti rotamers that interconvert slowly on the NMR/HPLC timescale at room temperature.
The Test: If you see two peaks (often ~60:40 or 70:30 ratio) that coalesce into a single peak when the column temperature is raised (e.g., to 50°C) or in high-temperature NMR, do not purify . This is the pure compound.
Workflow: Impurity Identification Logic
Figure 1: Decision matrix for distinguishing rotamers from chemical impurities.
Module 2: Crystallization Strategies
User Question: "I tried recrystallizing from hot methanol, but the product separates as a yellow oil instead of crystals. How do I fix this?"
Technical Insight: The Oiling-Out Phenomenon
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve (Solid-Liquid). This is common in N-methoxy carbamates due to their low melting points and high lipophilicity.
Remediation Protocol: The "Two-Solvent" Rescue
Do not use single solvents (like pure MeOH) if oiling occurs. Use a Solvent/Anti-solvent system to control supersaturation more precisely.
Recommended System: Methanol (Solvent) / Water (Anti-solvent) or Toluene / Heptane.
Step
Action
Technical Rationale
1. Dissolution
Dissolve crude oil in Methanol (MeOH) at 40-50°C. Use the minimum amount (approx 2-3 mL per gram).
High solubility in MeOH ensures complete dissolution without excessive heat (avoiding decomposition).
2. Seeding
Cool to 30°C. Add seed crystals (0.1 wt%). If no seeds exist, scratch the glass or add a drop of water to induce nucleation.
Critical Step: Seeding bypasses the metastable zone where oiling occurs. You must have a solid surface for growth.
3. Anti-Solvent
Slowly add Water dropwise after crystals appear. Ratio target: 70:30 (MeOH:Water).
Reduces solubility gradually.[1] If oil droplets appear, stop water addition and reheat slightly until they dissolve, then cool slower.
Figure 2: Workflow to manage supersaturation and prevent liquid-liquid phase separation.
Module 3: Chemical Cleanup (Pre-Purification)
User Question: "My product is dark brown and sticky. Crystallization yields dirty solids."
Technical Insight: Oxidative Oligomers
The "brown tar" is often polymerized aniline derivatives or oxidation byproducts from the N-hydroxy precursor. These poisons inhibit crystallization by coating the crystal lattice.
Protocol: Silica Plug / Carbon Treatment
Before crystallization, perform a chemical cleanup.
Activated Carbon Wash:
Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate .
Add Activated Carbon (10 wt% of crude mass).
Stir for 30 mins at room temperature.
Filter through Celite. Result: Significant color reduction.
Acid Wash (Specific for Amine Impurities):
If the impurity is unreacted 2-methylaniline (starting material), it is basic.
Wash with 1M HCl (cold). The amine moves to the aqueous layer.
Wash organic layer with Brine, dry over MgSO4, and concentrate.
Note: Do not use strong acid or heat, as the carbamate can hydrolyze.
Module 4: Chromatographic Isolation
User Question: "I have the O-alkylated isomer (imidate) as a byproduct. Crystallization won't separate them."
Technical Insight: Regioisomer Separation
In the synthesis of N-methoxy carbamates, O-alkylation (forming an imidate ester) is a competitive side reaction. These isomers have very similar solubilities but different polarities.
Flash Chromatography Parameters:
Stationary Phase: Silica Gel (standard 40-63 µm).
Mobile Phase: Hexane / Ethyl Acetate gradient.
Start: 95:5 (Hex:EtOAc).
Ramp: To 80:20 over 20 CV (Column Volumes).
Observation: The O-isomer (imidate) is generally less polar and elutes before the N-methoxy carbamate product.
Loading: For difficult separations, keep loading <1% of silica mass.
Summary of Physical Properties for Purification
Property
Value / Note
Implication for Purification
Boiling Point
High (>150°C @ 1 atm)
Avoid Distillation unless using high vacuum (<1 mbar). Thermal decomposition risk.[2][3]
Melting Point
~90-92°C (Pure)
If MP is <80°C, significant impurities or solvent entrapment exists.
Solubility
High in DCM, EtOAc, Toluene
Good for extraction/dissolution.
Solubility
Low in Water, Hexane, Pentane
Use as anti-solvents.
Stability
Labile to strong Acid/Base
Perform washes quickly and cold. Avoid prolonged exposure to NaOH.
References
Synthesis and Properties of N-Methoxy Carbam
Source: ChemicalBook & Patent Literature (General N-methoxy carbam
Context: Describes the reaction of N-hydroxy-N-(2-methylphenyl)
URL:
Rotameric Isomerism in Carbam
Source:Journal of Organic Chemistry / ACS Public
Context: Explains the syn/anti conformational isomerism in N-substituted carbamates th
URL:
Recrystallization Str
Source: University of Rochester / Pitt.edu Protocols.
Context: General methodologies for handling lipophilic organic solids that undergo liquid-liquid phase separ
URL:
Separ
Source: PubMed / Forensic Toxicology Studies.
Context: Discusses the separation of positional isomers in carbamate/cathinone derivatives using LC-MS, relevant for distinguishing O- vs N-alkyl
Controlling side reactions during N-methylation of carbamates
Technical Support Center: N-Methylation of Carbamates Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Side Reactions in N-Methylation Audience: Medicinal Chemists, Pro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Methylation of Carbamates
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Controlling Side Reactions in N-Methylation
Audience: Medicinal Chemists, Process Chemists, Peptide Scientists
Introduction: The "Deceptively Simple" Reaction
Welcome to the Technical Support Center. You are likely here because a "standard" N-methylation (
) has failed. While textbooks suggest this is a trivial reaction, the reality in drug development is plagued by three specific failures: O-alkylation (imidate formation) , Racemization (in chiral amino acid derivatives), and Carbamate Cleavage .
This guide abandons generic advice. We focus on the causality of these failures and provide self-validating protocols to fix them.
Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
The Problem: You observe a new spot on TLC/LCMS with the correct mass (
), but the NMR shows a shift in the carbonyl signal or lack of N-Me signal. You have likely formed the Imidate (O-product) instead of the N-methyl carbamate .
Troubleshooting Q&A
Q: Why did the reaction attack the oxygen instead of the nitrogen?A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.
Mechanism: The carbamate anion is an ambident nucleophile. The Nitrogen is the "soft" center; the Oxygen is the "hard" center.
The Trap: If you use a "hard" electrophile (like dimethyl sulfate) or a solvent that sequesters the cation too well (leaving a "naked," highly reactive hard oxygen anion), you promote O-alkylation.
The Fix: You need to favor the softer interaction.
Q: How do I force N-methylation?A: Follow the "Contact Ion Pair" Strategy . By choosing a solvent and counter-ion that keeps the cation close to the hard oxygen, you "mask" the oxygen, forcing the electrophile to attack the available nitrogen.
Comparative Data: Regioselectivity Factors
Factor
Promotes N-Methylation (Desired)
Promotes O-Methylation (Undesired)
Base Counter-ion
or (Tight ion pairing)
or (Loose ion pairing)
Solvent
THF, Toluene (Promotes ion pairing)
DMF, DMSO (Dissociates ions, exposes O)
Electrophile
Methyl Iodide (Softer)
Dimethyl Sulfate, Methyl Triflate (Harder)
Temperature
Lower ( to RT)
Higher (Reflux)
Visualizing the Pathway
Caption: The bifurcation of carbamate alkylation. Controlling the counter-ion and solvent is critical to blocking the O-attack pathway.
The Problem: You are methylating an Fmoc- or Boc-protected amino acid. The reaction works, but your enantiomeric excess (ee%) drops from >99% to 80%.
Troubleshooting Q&A
Q: Why is my amino acid racemizing?A: N-methylation increases steric strain and acidity.
Direct Enolization: The base used to deprotonate the N-H also removes the
-proton (which becomes more acidic during the transition state), leading to a planar enolate.[1]
Oxazolone Formation: In activated amino acids, the carbonyl oxygen can cyclize onto the activated carboxyl, forming an oxazolone which racemizes rapidly.
Q: Can I use NaH for chiral amino acids?A:Avoid it. Sodium Hydride is too strong (
) and basic. It frequently causes significant racemization before methylation is complete.
Q: What is the "Gold Standard" protocol for sensitive chiral centers?A: The Silver Oxide (
) Protocol . This method uses a mild base that coordinates with the nitrogen and halide, facilitating alkylation without generating a "loose" highly basic anion.
Dissolve: Dissolve substrate (1.0 equiv) in anhydrous DMF (
).
Add Electrophile: Add MeI (5.0 - 10.0 equiv). Note: Excess is required as Ag2O consumes some MeI.
Add Base: Add
(1.5 - 3.0 equiv) in one portion.
Critical: The reaction is heterogeneous.[2] Vigorous stirring is mandatory.
Incubate: Stir at room temperature. Monitor by TLC (usually 12–24 hours).
Workup: Filter through a Celite pad to remove silver salts. Wash with EtOAc.
Wash: Wash organic layer with 5%
(to remove iodine traces), then water/brine.
Why this works:
acts as a "halophile," pulling the iodide away from MeI, making it super-electrophilic locally, while the oxide acts as a mild base. This "push-pull" mechanism avoids high pH.
Module 3: Green & Scalable Alternatives (Process Chemistry)
The Problem: You cannot use Methyl Iodide (neurotoxic) or Sodium Hydride (hydrogen gas evolution) on a kilogram scale.
Troubleshooting Q&A
Q: What is the best green reagent for N-methylation?A:Dimethyl Carbonate (DMC) . It is non-toxic, biodegradable, and acts as both solvent and reagent.[3][4]
Q: Why doesn't DMC work at room temperature?A: DMC is a "tunable" electrophile. At
, it acts as a carboxymethylating agent (adds ). At , it acts as a methylating agent (adds ). You must run this reaction hot, often in an autoclave or pressure vessel.
(0.1 - 1.0 equiv, catalytic often works), and DMC (excess, as solvent).
Heat to
in a sealed reactor.
Safety: Pressure will rise due to
evolution. Ensure reactor is rated for >20 bar.
Stir for 4–12 hours.
Cool and vent
.
Concentrate DMC (recyclable).
Module 4: "Hidden" Side Reactions (Hydride Reduction)
The Problem: You used NaH/MeI and your carbamate disappeared, but you isolated an aldehyde or alcohol, or the nitrile group elsewhere in the molecule vanished.
Q: Did NaH act as a reducing agent?A: Yes. While rare, "commercial" NaH often contains reactive surface species or, in the presence of iodide (from MeI), can form composite reducing agents capable of decyanation or reduction of sensitive groups.
Visualizing the Decision Tree
Caption: Selection logic for N-methylation reagents based on substrate sensitivity and scale.
References
Olsen, R. K. (1970). The Chemistry of Alanine Derivatives. N-Methylation.[3][4][5][6][7][8] Journal of Organic Chemistry.[5][6] Link (Foundational work on Ag2O method).
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[3][9] Accounts of Chemical Research. Link (Authoritative source on Green DMC methylation).
Benoiton, N. L., et al. (1983). N-Methylation of Amino Acids.[5][6][7][8] Canadian Journal of Chemistry. Link (Detailed analysis of racemization mechanisms).
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and configuration. Canadian Journal of Chemistry. Link (The definitive Ag2O protocol paper).
Selva, M., et al. (2006). Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide. Journal of Chromatography A. Link (Analysis of NaH side reactions).
Technical Support Center: Strategies for Extending the Shelf-Life of Methyl N-Methoxy-2-methylphenylcarbamate
Welcome to the technical support center for Methyl N-Methoxy-2-methylphenylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl N-Methoxy-2-methylphenylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and extending the shelf-life of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Understanding the Stability of Methyl N-Methoxy-2-methylphenylcarbamate
Methyl N-Methoxy-2-methylphenylcarbamate, like other carbamate esters, is susceptible to degradation through several pathways. The primary routes of degradation are hydrolysis, photodegradation, and thermal decomposition. The presence of the N-methoxy group and the substituted phenyl ring influences the rate and products of these degradation pathways. A thorough understanding of these mechanisms is critical for developing effective stabilization strategies.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Rapid Degradation in Aqueous Solutions
Q: I am observing a rapid loss of my Methyl N-Methoxy-2-methylphenylcarbamate in aqueous buffers, even at neutral pH. What is the likely cause and how can I mitigate this?
A: The primary cause of degradation in aqueous media is the hydrolysis of the carbamate ester linkage. Carbamates can undergo hydrolysis under acidic, neutral, and basic conditions, with the rate typically being significantly faster under basic conditions.[1][2] The N-methoxy group can also influence the electronic properties of the carbamate, potentially affecting its susceptibility to nucleophilic attack by water.
Troubleshooting Steps:
pH Control:
Rationale: The rate of hydrolysis is highly pH-dependent. For many carbamates, the lowest rate of hydrolysis is observed in a slightly acidic pH range (typically pH 3-5).
Action: Conduct a pH stability profile study. Prepare solutions of your compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). Analyze the samples at regular intervals using a stability-indicating HPLC method to determine the pH of maximum stability.
Solvent System Modification:
Rationale: Reducing the water activity in your formulation can significantly slow down hydrolysis.
Action: If your experimental design allows, consider using a co-solvent system to reduce the concentration of water. Solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) can be used. However, you must ensure the compound is soluble and stable in the chosen co-solvent.
Temperature Control:
Rationale: Hydrolysis is a chemical reaction, and its rate is temperature-dependent.
Action: Store your aqueous solutions at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis. Avoid freezing, as this can cause phase separation and concentration effects that may accelerate degradation.
Issue 2: Degradation Upon Exposure to Light
Q: My solid compound and solutions of Methyl N-Methoxy-2-methylphenylcarbamate are showing signs of degradation (e.g., discoloration, appearance of new peaks in the chromatogram) when left on the lab bench. Could this be photodegradation?
A: Yes, carbamates, particularly those with aromatic rings, are known to be susceptible to photodegradation.[3][4] Exposure to UV and visible light can provide the energy to initiate photochemical reactions, leading to the cleavage of the carbamate bond or modifications to the aromatic ring.
Troubleshooting Steps:
Light Protection during Handling and Storage:
Rationale: Preventing exposure to light is the most direct way to inhibit photodegradation.
Action: Always handle the solid compound and its solutions in a dark room or under amber-colored light.[5] Store the material in amber glass vials or containers wrapped in aluminum foil to protect it from light.[6]
Packaging for Long-Term Storage:
Rationale: The choice of packaging is critical for protecting light-sensitive compounds.
Action: For long-term storage, use amber glass bottles or vials with tight-fitting closures.[7] For highly sensitive materials, consider specialized UV-blocking packaging.[8]
Formulation with UV Absorbers (for liquid formulations):
Rationale: Certain excipients can absorb UV radiation, thereby protecting the active compound.
Action: If developing a liquid formulation, consider the inclusion of a pharmaceutically acceptable UV absorber, such as benzophenones or cinnamates. Compatibility studies are essential to ensure the UV absorber does not react with your compound.
Issue 3: Instability at Elevated Temperatures
Q: I am observing degradation of my compound during a high-temperature processing step. What is the mechanism, and how can I minimize it?
A: Thermal decomposition of carbamates can proceed through various mechanisms, including the dissociation into an isocyanate and an alcohol, or decarboxylation.[6][9] The specific pathway for Methyl N-Methoxy-2-methylphenylcarbamate will depend on its structure and the processing conditions.
Troubleshooting Steps:
Process Temperature Optimization:
Rationale: Lowering the temperature of your manufacturing or experimental process is the most effective way to reduce thermal degradation.
Action: Determine the minimum temperature required for your process. Conduct studies at various temperatures to find the optimal balance between process efficiency and compound stability.
Inert Atmosphere:
Rationale: The presence of oxygen can facilitate oxidative degradation, which is often accelerated at higher temperatures.
Action: If possible, conduct high-temperature steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
Excipient Selection:
Rationale: Certain excipients can either promote or inhibit thermal degradation.
Action: Conduct compatibility studies with your chosen excipients at elevated temperatures. Avoid excipients with reactive functional groups or those that can generate reactive species upon heating.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Methyl N-Methoxy-2-methylphenylcarbamate?
A1: Based on the general degradation pathways of carbamates, the expected primary degradation products are:
Hydrolysis: 2-Methylphenol, N-methoxy-N-methylamine, and carbon dioxide.
Photodegradation: A complex mixture of products may be formed, potentially including rearranged products and photo-oxidation products of the aromatic ring.[3][4]
Thermal Degradation: 2-Methylphenyl isocyanate and methanol, or 2-methylaniline, methanol, and carbon dioxide, depending on the specific mechanism.[6]
It is crucial to perform forced degradation studies to identify the actual degradation products under various stress conditions.[10]
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[11]
Key Steps for Method Development:
Forced Degradation Studies: Subject the compound to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress to generate degradation products.[10]
Chromatographic Separation: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all the degradation products. This may involve optimizing the column, mobile phase composition, gradient, and pH.
Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q3: What excipients should I consider for a stable solid formulation?
A3: The choice of excipients is critical for the stability of a moisture-sensitive compound like a carbamate.[12]
Recommended Excipient Classes:
Moisture-Scavenging Fillers: Excipients like certain starches can preferentially absorb moisture, protecting the active compound from hydrolysis.[13]
Inert Diluents: Anhydrous lactose or mannitol are often good choices due to their low moisture content.[14]
Lubricants: Magnesium stearate is commonly used, but it's important to evaluate its compatibility, as it can sometimes be reactive.
Antioxidants: To prevent oxidative degradation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[15]
Always perform drug-excipient compatibility studies by preparing binary mixtures and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify any potential interactions.[16][17]
Q4: What are the ideal storage conditions for Methyl N-Methoxy-2-methylphenylcarbamate?
A4: Based on its potential instabilities, the ideal storage conditions are:
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage, especially for solutions.
Humidity: Store in a dry environment. The use of desiccants in the storage container is recommended.
Light: Protect from light at all times by storing in amber containers in a dark place.
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
Caption: Primary degradation pathways for Methyl N-Methoxy-2-methylphenylcarbamate.
Workflow for Developing a Stability-Indicating Method
Caption: Workflow for the development of a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of Methyl N-Methoxy-2-methylphenylcarbamate under various stress conditions to facilitate the development of a stability-indicating method.
Materials:
Methyl N-Methoxy-2-methylphenylcarbamate
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Photostability chamber
Oven
Procedure:
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., ACN) and add 0.1 N HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 2 hours.
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV to observe the formation of degradation products.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of Methyl N-Methoxy-2-methylphenylcarbamate with common pharmaceutical excipients.
Prepare binary mixtures of the drug and each excipient, typically in a 1:1 or 1:5 ratio by weight.
Prepare a sample of the pure drug as a control.
Place each mixture and the control in separate glass vials and seal.
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
At specified time points (e.g., 0, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation peaks and any change in the physical appearance of the mixture.
References
D. Vione, et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media.
J. Bachman & H. H. Patterson. (n.d.). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology.
S. Chattoraj, et al. (2018). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Journal of Pharmaceutical Sciences.
IL Group. (2025). Light Protect Pack | UV-Protective Pharma Labels. Retrieved from [Link]
Pharma Stability. (n.d.). Photoprotection & Labeling. Retrieved from [Link]
Bormioli Pharma. (2025). Pharmaceutical Packaging Demystified – Types & Solutions Ensuring Safe Drug Delivery. Retrieved from [Link]
V. N. Heng, et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics.
V. N. L. Heng, et al. (2020). Insights into the Moisture Scavenging Properties of Different Types of Starch in Tablets Containing a Moisture-Sensitive Drug. Molecular Pharmaceutics.
V. N. Heng, et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics.
Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
A. Boto, et al. (2006).
E. Maran, et al. (2009). Effects of four carbamate compounds on antioxidant parameters. Toxicology in Vitro.
S. K. Rai & B. Sharma. (2007).
N. R. Daly & F. Ziolkowski. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
A. Mattarei, et al. (2015). N-Monosubstituted Methoxy-oligo(ethylene glycol)
Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
F. Vacondio, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
W. P. Wu, et al. (2011).
A. P. van der Graaff, et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers.
Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]
B. D. Christman, et al. (1960). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of the American Chemical Society.
K. R. Gupta, et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Drug Development and Research.
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
S. Singh, et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
I. G. T. T. T. de Oliveira, et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry.
U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
M. A. Khan & A. A. Khan. (2003). Kinetics and mechanism of intramolecular carboxylic acid participation in the hydrolysis of N-methoxyphthalamic acid. Organic & Biomolecular Chemistry.
D. V. Shishilov, et al. (2020).
J. A. Reyes-Gallardo, et al. (2021). Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. Microchemical Journal.
V. V. Zakharov, et al. (2022). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry B.
D. D. Racke & J. R. Coats. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry.
A. M. González-Noya, et al. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions.
D. V. Shishilov, et al. (2021). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering.
M. Caplow. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society.
A. F. Abdel-Magid. (2015). Treball Final de Grau.
European Medicines Agency. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. European Medicines Agency.
K. Xiao. (2020).
P. Patel & H. Dave. (2025). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biomedical and Pharmaceutical Sciences.
E. Yadav. (2025). Role of antioxidants in ameliorating the oxidative stress induced by pesticides. Biochemical and Cellular Archives.
A. G. Quiroga, et al. (2022).
T. N. Rao, et al. (2017). A New Method Development and Validation for Identification and Quantification of Methoxyfenozide Insecticide Residues in Grapes.
PubChem. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide. Retrieved from [Link]
A. D. P. G. D. T. T. Quash, et al. (2018). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Analytical Methods.
Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6 ) is not merely a niche chemical; it is a critical process intermediate and a regulated impurity in the synthesis of Pyraclostrobin , a broad-spectrum strobilurin fungicide. In regulatory filings and impurity profiling, it is frequently designated as Pyraclostrobin Impurity 4 .
For drug development professionals and agrochemical scientists, the accurate quantification of this compound is essential for:
Process Control: Monitoring the efficiency of the methylation step in Pyraclostrobin synthesis.
Regulatory Compliance: Meeting limits for genotoxic impurities (GTIs) or specific process impurities under ICH Q3A/B or equivalent agrochemical standards (e.g., FAO/WHO specifications).
This guide compares available Reference Material (RM) options, distinguishing between Certified Reference Materials (CRMs) (ISO 17034) and Analytical Standards , and provides a validated workflow for their application.
When selecting a standard for CAS 151827-82-6, the "Certificate of Analysis" (CoA) is the primary comparative metric. A research-grade chemical is insufficient for GLP/GMP release testing.
Recommendation: For quantitative impurity profiling of Pyraclostrobin batches, a Tier 2 (ISO 17025) standard is typically the industry baseline. If available, a Tier 1 CRM is required for establishing the Relative Response Factor (RRF) during method validation.
Comparative Assessment of Providers
Based on current market availability for CAS 151827-82-6, the following providers are the primary sources for high-fidelity standards.
Pros: High reliability. LGC is a major ISO 17034 accredited provider. Their "TRC" line is widely accepted in pharma/agrochemical regulatory submissions.
Cons: Often sold as "Reference Standard" rather than a full ISO 17034 CRM for this specific impurity.
Pros: Specialized in impurity synthesis. Often have stock when major catalogs are backordered.
Cons: Batch-to-batch variability can be higher than LGC. Ensure the CoA explicitly states "Potency" (Assay) rather than just "Chromatographic Purity."
Option C: Generic Chemical Suppliers (e.g., ChemicalBook listings)
Pros: Low cost.
Cons:High Risk. Often lack data on residual solvents or water content. "98% Purity" by HPLC area normalization is misleading if the sample contains 5% inorganic salts or water. Do not use for quantitation.
To accurately quantify Methyl N-Methoxy-2-methylphenylcarbamate (Impurity 4) in a bulk Pyraclostrobin sample, you must determine its Relative Response Factor (RRF) . Impurities often have different extinction coefficients than the parent drug.
Methodology: HPLC-UV
Objective: Calculate the RRF of Impurity 4 relative to Pyraclostrobin.
Reagents:
Standard A: Pyraclostrobin CRM (Purity
).
Standard B: Methyl N-Methoxy-2-methylphenylcarbamate Reference Standard (Purity
).
Solvent: Acetonitrile : Water (50:50 v/v).
Chromatographic Conditions:
Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase: Gradient of Water (0.1% H3PO4) [A] and Acetonitrile [B].
0-2 min: 40% B
2-20 min: Linear ramp to 90% B
Flow Rate: 1.0 mL/min.
Detection: UV at 275 nm (Characteristic absorption for the methoxy-carbamate moiety).
Temperature: 30°C.
Step-by-Step Workflow:
Stock Preparation:
Prepare a 500 µg/mL stock solution of Pyraclostrobin (Parent).
Prepare a 500 µg/mL stock solution of Impurity 4 (Corrected for purity/water/salt from CoA).
Calculation:
.
Linearity Solutions:
Prepare 5 calibration levels for both compounds ranging from 1 µg/mL to 100 µg/mL.
Injection & Analysis:
Inject each level in triplicate.
Plot Concentration (
-axis) vs. Peak Area (-axis).
RRF Calculation:
Determine the Slope (
) of the calibration curve for both compounds.
Interpretation: If
, the impurity absorbs less UV light than the parent. If you use the parent's curve to quantify the impurity without correction, you will underestimate the impurity by 20%.
Visualizations
Diagram 1: The Traceability Chain
How a Reference Standard ensures your data stands up in court or regulatory audit.
Caption: The Metrological Traceability Chain ensures that the analytical result for Impurity 4 is linked back to the SI unit of mass, minimizing legal and safety risks.
Diagram 2: Analytical Workflow for Impurity 4
From synthesis intermediate to quantified impurity.
Caption: Workflow tracking the compound from a synthesis intermediate to a monitored impurity in the final API using a Reference Standard.
References
LGC Standards. Methyl N-Methoxy-2-methylphenylcarbamate (TRC-M258725) Product Page. Retrieved from
European Chemicals Agency (ECHA). Pyraclostrobin: Substance Information & Impurities. Retrieved from
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). Pyraclostrobin: Toxicological Evaluation and Impurity Profile. Retrieved from
PubChem. Compound Summary: Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6). Retrieved from
CymitQuimica. Pyraclostrobin Impurity 4 Reference Standard. Retrieved from
A Comparative Guide to the Roles of Pyraclostrobin and its Precursor in Fungicidal Science
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Pyraclostrobin, a highly effective strobilurin fungicide, and clarifies the role of Methyl N-Methoxy-2-methylphe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Pyraclostrobin, a highly effective strobilurin fungicide, and clarifies the role of Methyl N-Methoxy-2-methylphenylcarbamate, a related chemical entity. Rather than a direct comparison of bioefficacy, this document will elucidate their distinct functions in the landscape of agrochemical development, highlighting one as a potent active ingredient and the other as a key synthetic intermediate. This analysis is grounded in established scientific principles and supported by experimental data to provide a clear and authoritative overview for the scientific community.
Introduction: Defining the Chemical Entities
A frequent challenge in chemical and biological research is the precise identification and functional classification of related molecules. This guide addresses the distinct roles of two such molecules: the widely-used fungicide Pyraclostrobin and the structurally related Methyl N-Methoxy-2-methylphenylcarbamate.
Pyraclostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] Developed and commercialized for its potent efficacy against a wide range of plant fungal pathogens, it is a cornerstone of many modern crop protection programs.[3] Its chemical name is methyl N-[2-[[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate.[1][3][4]
Methyl N-Methoxy-2-methylphenylcarbamate , on the other hand, is not a registered fungicide. Instead, its hydroxylated precursor, N-hydroxy-N-2-methylphenylcarbamate , serves as a critical intermediate in the synthesis of Pyraclostrobin.[5] The subsequent methylation of this intermediate is a key step in forming the final, biologically active Pyraclostrobin molecule.[6][7] Understanding this relationship is fundamental: one is the final product designed for bioactivity, while the other is a building block in its chemical creation.
Caption: Relationship between Pyraclostrobin and its precursor.
Mechanism of Action: The Bio-Active Role of Pyraclostrobin
The bioefficacy of a fungicide is dictated by its mechanism of action at the molecular level. Pyraclostrobin functions as a potent inhibitor of mitochondrial respiration in fungi.[1]
Specifically, it targets the Quinone outside (Qo) binding site of the Cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[8] By binding to this site, Pyraclostrobin effectively blocks the transfer of electrons, which halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This disruption of energy synthesis leads to the cessation of fungal growth and spore germination, providing both preventative and curative effects against fungal infections.[1]
Methyl N-Methoxy-2-methylphenylcarbamate, as a synthetic intermediate, does not possess this targeted biological activity. Its role is fulfilled during the chemical manufacturing process, not in a biological system.
The performance of Pyraclostrobin has been extensively documented against a wide array of fungal pathogens. A key metric for evaluating the intrinsic activity of a fungicide is the Effective Concentration 50 (EC₅₀), which is the concentration required to inhibit 50% of fungal growth in vitro. Lower EC₅₀ values indicate higher potency.
Note: EC₅₀ values can vary based on isolate sensitivity, geographic location, and specific experimental conditions.
As shown, Pyraclostrobin demonstrates high intrinsic activity (low EC₅₀ values) against major pathogens like Sclerotinia and Colletotrichum species.[9][10][11] The data also highlights the critical issue of fungicide resistance, as seen in the significantly higher EC₅₀ values for resistant strains of Colletotrichum siamense.[8] This underscores the importance of resistance management strategies in the field.
Experimental Protocols for Bioefficacy Evaluation
To ensure scientific integrity, the bioefficacy of fungicides like Pyraclostrobin is determined through standardized and reproducible experimental protocols. These methods are designed to be self-validating through the inclusion of appropriate controls.
This protocol is a foundational in vitro method to determine the direct inhibitory effect of a fungicide on fungal growth and to calculate EC₅₀ values.
Objective: To quantify the fungitoxicity of a test compound against a target fungal pathogen.
Materials:
Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)
Fungicide stock solution (e.g., Pyraclostrobin in a suitable solvent like acetone)
Sterile distilled water
Cork borer (5mm diameter)
Incubator
Step-by-Step Methodology:
Preparation of Fungicide-Amended Media: Calculate the required volume of fungicide stock solution to add to molten PDA (cooled to ~45-50°C) to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[13][14] A control plate containing only the solvent and PDA is also prepared.
Pouring Plates: Pour approximately 20 mL of the fungicide-amended or control PDA into each sterile Petri dish and allow it to solidify.[13]
Inoculation: Using a sterile 5mm cork borer, take a mycelial plug from the growing edge of an active, pure fungal culture. Place this plug, mycelium-side down, in the center of each prepared plate.[11]
Incubation: Seal the plates and incubate them at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.
Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
Analysis: Calculate the Percentage Inhibition of Mycelial Growth for each concentration using the formula:
Inhibition (%) = [(DC - DT) / DC] x 100
Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.[15]
EC₅₀ Determination: Use probit analysis or plot the percentage inhibition against the log of the fungicide concentration to determine the EC₅₀ value.
Protocol 2: In Vivo Plant Protection Assay (Detached Leaf or Whole Plant)
This protocol assesses the protective and/or curative efficacy of a fungicide under conditions that more closely mimic a field environment.
Objective: To evaluate the ability of a fungicide to prevent or cure disease on host plant tissue.
Materials:
Healthy, susceptible host plants or leaves
Fungicide formulation for spraying
Spore suspension of the target pathogen
Atomizer/sprayer
Humid chamber/growth chamber
Untreated control and positive control (a standard commercial fungicide)
Step-by-Step Methodology:
Plant Preparation: Grow susceptible plants to a suitable age under controlled conditions.
Fungicide Application: For protective assays, spray plants to the point of runoff with the test fungicide at various concentrations.[16] Allow the foliage to dry completely. For curative assays, plants are inoculated first and then treated with the fungicide after a set incubation period.
Inoculation: Spray the treated and untreated control plants with a calibrated spore suspension of the pathogen.
Incubation: Place the plants in a humid chamber with controlled temperature and light conditions that are conducive to disease development.
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by counting lesions, measuring lesion size, or using a disease rating scale (e.g., 0-5 scale or percent leaf area affected).[17]
Data Analysis: Calculate the Percent Disease Control or Efficacy using the formula:
Efficacy (%) = [(DSC - DST) / DSC] x 100
Where DSC is the mean disease severity in the untreated control group, and DST is the mean disease severity in the treated group.
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[17]
Caption: General workflow for in vitro and in vivo fungicide bioefficacy testing.
Conclusion
In the field of fungicidal research and development, precise understanding of a molecule's function is paramount. This guide establishes that Pyraclostrobin is a potent, broad-spectrum strobilurin fungicide with a well-defined mechanism of action inhibiting mitochondrial respiration. Its bioefficacy is supported by extensive experimental data, although the risk of resistance necessitates careful stewardship.
Conversely, Methyl N-Methoxy-2-methylphenylcarbamate is not a commercialized active ingredient for fungicidal control. It is more accurately understood as a chemical intermediate, or a structural component, involved in the synthesis of Pyraclostrobin. Therefore, a direct comparison of their bioefficacy is not scientifically valid. The true comparison lies in their roles: one is a final, biologically active tool for disease management, while the other is a crucial component in its creation. This distinction is critical for researchers designing new active ingredients and for professionals developing effective crop protection strategies.
References
National Institute of Standards and Technology. Pyraclostrobine. NIST Chemistry WebBook. [Link]
National Center for Biotechnology Information. Pyraclostrobin. PubChem Compound Database. [Link]
Jadhav, S. K., et al. (2017). In vitro bioefficacy of systemic fungicides against A. carthami. Journal of Pure and Applied Microbiology.
Agro-care Chemical. Pyraclostrobin. Agro-care Chemical Industry Co., Ltd. [Link]
Kumar, A., et al. (2023). Bio Efficacy of Fungicides against the Wheat Head Blight Causing Fungus, Fusarium graminearum.
Ashwini, S., et al. (2024). In vitro bioefficacy of fungicides against Fusarium oxysporum f.sp. ciceri causing chickpea wilt. Journal of Farm Sciences, 37(01), 25-28.
Wikipedia. Pyraclostrobin. Wikipedia, The Free Encyclopedia. [Link]
Fan, Z., et al. (2015). Baseline Sensitivity of Pyraclostrobin and Toxicity of SHAM to Sclerotinia sclerotiorum.
Raut, V. M., et al. (2019). To evaluate in-vitro Bio-efficiency of Different Fungicides against Colletotrichum gloeosporioides Penz. and Sacc. causing Fruit. Int.J.Curr.Microbiol.App.Sci, 8(9), 564-572.
Sapna, et al. (2021). Assessment of Bioefficacy of Potential Fungicides and Biocontrol agents for Efficient Management of Blackgram Powdery Mildew. Research Trend.
Fan, Z., et al. (2015). Baseline Sensitivity of Pyraclostrobin and Toxicity of SHAM to Sclerotinia sclerotiorum. APS Journals. [Link]
ResearchGate. (2022). Toxicity and effective concentration (EC50) profile of Pyraclostrobin on C. asianum and C. gloeosporioides isolates. ResearchGate. [Link]
University of Hertfordshire. Pyraclostrobin (Ref: BAS 500F). AERU. [Link]
Huang, J. (2016). Synthesis technology of pyraclostrobin. SciSpace. [Link]
Google Patents. (2016). CN106008347A - Synthesis technology of pyraclostrobin.
Zhang, Y., et al. (2023). Diversity and Characterization of Resistance to Pyraclostrobin in Colletotrichum spp. from Strawberry. MDPI. [Link]
Google Patents. (2015). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
Agriculture and Agri-Food Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Canada.ca. [Link]
Donnarumma, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
Kumar, A., et al. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard.
Nisa, T., et al. (2023). IN VIVO ASSESSMENT OF EFFICACY OF DIFFERENT FUNGICIDES FOR CONTROL OF EARLY BLIGHT OF TOMATO.
Aswini, S., et al. (2024). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. Biochemistry Journal.
Reed, A. (2017). Sensitivity of Colletotrichum orbiculare Isolates in Virginia Watermelon to Thiophanate-methyl, Pyraclostrobin, and Prothioconazole. VTechWorks. [Link]
WIPO Patentscope. (2019). WO/2019/142107 IMPROVED PROCESS FOR THE PREPARATION OF PYRACLOSTROBIN. WIPO. [Link]19142107)
Definitive Structural Elucidation of Methyl N-Methoxy-2-methylphenylcarbamate: A Comparative Analysis of SC-XRD vs. Spectroscopic Methods
Executive Summary The Structural Challenge: Methyl N-Methoxy-2-methylphenylcarbamate presents a unique stereochemical challenge common to N-alkoxy carbamates. The presence of the N-methoxy group introduces significant st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Structural Challenge: Methyl N-Methoxy-2-methylphenylcarbamate presents a unique stereochemical challenge common to N-alkoxy carbamates. The presence of the N-methoxy group introduces significant steric bulk and electronic repulsion (lone pair-lone pair interactions) adjacent to the ortho-methyl substituted phenyl ring. In solution, this leads to restricted rotation around the amide C-N bond, often resulting in complex NMR spectra characterized by broad signals or distinct rotameric populations (E/Z isomerism).
The Solution: While NMR and MS provide connectivity and mass data, Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of unambiguously defining the absolute solid-state conformation, precise bond lengths (specifically the N-O bond), and the torsional geometry of the carbamate moiety.
This guide outlines the experimental workflow for structural confirmation, comparing the utility of SC-XRD against standard spectroscopic alternatives.[1]
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the efficacy of primary structural determination methods for N-methoxy carbamates.
Excellent: Freezes the preferred low-energy conformation.
Sample State
Solution (Solvent effects active).
Gas/Ionized phase.
Solid State (Crystal lattice).
Data Confidence
90-95% (Ambiguous for rotamers).
99% (Mass only).
100% (Structural Certainty).
The "Rotamer Trap" in NMR
For Methyl N-Methoxy-2-methylphenylcarbamate, the N-methoxy group often adopts a conformation orthogonal to the phenyl ring to minimize steric clash with the ortho-methyl group. In NMR, this dynamic equilibrium can simulate impurities. SC-XRD resolves this by providing a static snapshot of the thermodynamically stable conformer.
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting SC-XRD and the subsequent experimental workflow.
Caption: Decision matrix and experimental workflow for definitive structural confirmation.
Experimental Protocol: SC-XRD Confirmation
Phase 1: Crystal Growth (The Critical Step)
N-methoxy carbamates are often oils or low-melting solids. Obtaining diffraction-quality crystals requires controlled kinetics.
Dissolve 20 mg of the compound in 0.5 mL of DCM in a small vial.
Filter the solution through a glass wool plug into a clean 4 mL vial to remove particulate nuclei.
Carefully layer 2 mL of Hexane on top (do not mix).
Cap loosely (or poke a hole in the cap) and store at 4°C in a vibration-free environment.
Target: Colorless prisms or blocks (0.2 x 0.2 x 0.1 mm) appearing within 48-72 hours.
Phase 2: Data Collection
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Radiation: Mo Kα (λ = 0.71073 Å).[3] Note: Mo is preferred over Cu for this organic molecule to minimize absorption effects, though Cu is acceptable if crystals are very small.
Temperature:100 K (Cryostream).
Why? Cooling is mandatory to reduce thermal ellipsoids (atomic vibration), specifically for the terminal methoxy group which is prone to high thermal motion and disorder.
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
Key Refinement Parameters:
R1 Value: Target < 5.0%.
Disorder: Check the N-methoxy group.[4][5] If the electron density map shows elongation, model the methoxy group as disordered over two positions (Part A/Part B).
H-Atoms: Constrain using a riding model (Aromatic C-H 0.93 Å, Methyl C-H 0.96 Å).
Structural Metrics for Validation
When analyzing the solved structure, the following geometric parameters confirm the identity of Methyl N-Methoxy-2-methylphenylcarbamate:
N-O Bond Length: Expect 1.38 – 1.41 Å . This is significantly shorter than a standard amine N-C bond, confirming the N-alkoxy connectivity.
Carbamate Planarity: The O-C(=O)-N core should be planar.
Torsion Angle (C_phenyl – N – O – C_methyl): This angle defines the conformation of the methoxy group relative to the phenyl ring.
Expectation: A twist angle of ~60-90° is common to avoid steric clash with the ortho-methyl group on the phenyl ring.
Intermolecular Interactions: Look for weak C-H···O hydrogen bonds between the carbamate carbonyl oxygen and adjacent aromatic protons, which stabilize the crystal packing.
References
BenchChem. (2025).[1] X-ray crystallography for the structural validation of N-phenylacetamide Derivatives. BenchChem Technical Support.[1] Link
Khazhieva, I. S., et al. (2015).[3] Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide.[3] Acta Crystallographica Section E. Link
Frey, G. D., et al. (2010). Crystal and Molecular Structure of N-Methoxy-N-methylcarbamoyl derivatives. Zeitschrift für Naturforschung B. Link
MIT OpenCourseWare. (2012).[6] Guide to Growing a Single Crystal.[6] MIT Chemistry Laboratory Techniques.[6] Link
MtoZ Biolabs. (2024). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?Link
Technical Guide: Mass Spectrometry Fragmentation Patterns for Methyl N-Methoxy-2-methylphenylcarbamate
Executive Summary & Application Context Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6) represents a critical analytical target, often serving as a surrogate or metabolite standard for N-methoxy carbamate fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Methyl N-Methoxy-2-methylphenylcarbamate (CAS: 151827-82-6) represents a critical analytical target, often serving as a surrogate or metabolite standard for N-methoxy carbamate fungicides (e.g., strobilurin analogs or specific carbamate pesticides). Its unique structural feature—the N-methoxy moiety (
)—presents a distinct mass spectrometric signature that distinguishes it from conventional N-methyl carbamates.
This guide compares the fragmentation "performance" of this molecule across two primary analytical platforms: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Impact). We aim to demonstrate why LC-MS/MS is the superior modality for intact quantification, while GC-MS provides structural confirmation through diagnostic fragmentation, provided thermal degradation is managed.
Ortho-Tolyl Ring: The 2-methyl group facilitates specific "ortho-effect" hydrogen transfers.
Carbamate Linkage: Thermally labile ester bond.
N-Methoxy Group: The critical diagnostic handle.
The Analytical Challenge
The N-O bond is energetically weak (approx. 53 kcal/mol). In high-energy ionization (EI) or thermal injectors, this bond ruptures readily. In soft ionization (ESI), it remains intact, allowing for high-sensitivity detection of the protonated molecule
.
Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS
The following comparison evaluates the "performance" of the analyte in terms of signal stability, specificity, and limit of detection (LOD) potential.
Table 1: Performance Matrix of Ionization Modalities[2]
Feature
Method A: LC-ESI-MS/MS (Recommended)
Method B: GC-EI-MS (Alternative)
Primary Ion
(Weak/Absent)
Dominant Mechanism
Collision-Induced Dissociation (CID)
Electron Impact (70 eV)
Thermal Stability
High: Analysis occurs at ambient/column temp.
Low: Risk of on-column degradation to isocyanates.
Specificity
High: MRM transitions (e.g., ) are unique.
Moderate: Fragments (m/z 91, 77) are common in aromatics.
Key Fragment
(Loss of Methanol)
(Tropylium Ion)
Suitability
Trace Quantification (ppb levels)
Structural Confirmation / Library Matching
Critical Insight: The "Ortho-Effect" in Fragmentation
In GC-MS, the 2-methyl substituent plays a pivotal role. Unlike its para isomer, the ortho-methyl group is spatially close to the carbamate carbonyl. This proximity facilitates a McLafferty-like rearrangement , transferring a hydrogen atom to the carbonyl oxygen, leading to the elimination of methyl formate and the formation of a stable ion. This does not occur as readily in the 3- or 4-methyl isomers, making the fragmentation pattern isomer-specific.
Fragmentation Pathways & Mechanisms[3][4][5][6]
ESI-MS/MS Pathway (Positive Mode)
Under electrospray ionization, the molecule forms the stable
at m/z 196 . Upon CID (Collision Energy ~15-25 eV), two primary pathways emerge:
Pathway A (Diagnostic): Loss of Methanol (
, 32 Da).
Mechanism:[1][2] Protonation on the methoxy oxygen followed by nucleophilic attack or rearrangement.
Result:m/z 164 . This is the primary quantifier ion.
Pathway B (Common): Loss of the Carbamate Ester (59 Da).
Objective: Library matching and structural confirmation.[3] Note: Cold injection is preferred to prevent thermal breakdown.
Inlet: PTV (Programmed Temperature Vaporizer) or Splitless at 200°C (Keep <220°C).
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
Oven Program: 60°C (1 min)
20°C/min 280°C.
MS Source: 230°C, 70 eV.
Data Analysis: Look for the absence of
and dominance of 91. If 195 is completely absent and a peak appears at 163/164 (isocyanate formation), thermal degradation has occurred in the inlet.
Analytical Decision Workflow
Use this logic flow to select the correct method for your specific research need.
Caption: Decision matrix for selecting LC-MS vs GC-MS based on analytical requirements.
References
BenchChem. (2025).[4] Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. (Extrapolated methodology for N-methyl carbamates). Link
Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note 10039.[5] Link
Ni, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10). Link
Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns: Aromatic and Carbamate Systems.[6]Link
A Comparative Guide to the Toxicity of Methylphenylcarbamate Derivatives
This guide provides a comprehensive comparison of the toxicological profiles of several key methylphenylcarbamate derivatives. Designed for researchers, scientists, and drug development professionals, this document delve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the toxicological profiles of several key methylphenylcarbamate derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative toxicity data, and detailed experimental protocols for assessing the toxicological impact of these compounds. Our approach is rooted in scientific integrity, providing in-depth analysis and validated methodologies to support your research endeavors.
Introduction to Methylphenylcarbamates
Methylphenylcarbamates are a class of carbamate compounds characterized by a carbamic acid ester linkage. Many of these derivatives are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory action leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3][4] While this mechanism makes them effective as insecticides and, in some cases, as therapeutic agents for conditions like Alzheimer's disease and myasthenia gravis, it also poses significant toxicological risks.[5][6]
The key distinction between the toxicity of carbamates and organophosphates, another class of AChE inhibitors, lies in the reversibility of their binding to the enzyme. Carbamates carbamylate acetylcholinesterase, and this bond is reversible, with spontaneous hydrolysis and enzyme reactivation occurring, typically within hours.[6][7] In contrast, organophosphates phosphorylate the enzyme, leading to a generally irreversible inhibition.[7] This difference in mechanism influences the duration and severity of toxic symptoms.
This guide will focus on a comparative analysis of prominent methylphenylcarbamate insecticides, including carbofuran, carbaryl, and methomyl, to provide a clearer understanding of their relative toxicities and the experimental methods used for their evaluation.
Comparative Toxicity Analysis
The toxicity of methylphenylcarbamate derivatives can vary significantly based on their chemical structure. This variation influences their affinity for acetylcholinesterase, their metabolic pathways, and their overall toxicokinetic profiles. Below is a summary of acute oral toxicity data for selected carbamates in rats, providing a quantitative basis for comparison.
LD50 values represent the dose required to be lethal to 50% of the tested population. A lower LD50 indicates higher toxicity. Data is compiled from multiple sources for comparison.
As the data indicates, compounds like carbofuran and methomyl exhibit high acute toxicity, with LD50 values significantly lower than that of carbaryl.[8][9] These differences underscore the importance of specific structural moieties in determining the toxic potential of methylphenylcarbamate derivatives.
Mechanistic Insights into Toxicity
The primary mechanism of toxicity for methylphenylcarbamate derivatives is the inhibition of acetylcholinesterase (AChE).[2][4] This process disrupts normal neurotransmission in both the central and peripheral nervous systems.
Acetylcholinesterase Inhibition Pathway
The inhibition of AChE by carbamates is a multi-step process. The carbamate compound first binds to the active site of the enzyme, forming a temporary enzyme-inhibitor complex. Subsequently, the carbamate group is transferred to a serine residue in the active site, leading to a carbamylated, and thus inactive, enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis but is susceptible to spontaneous hydrolysis, which regenerates the active enzyme.[6][10]
Caption: Workflow for the LDH Cytotoxicity Assay.
Acetylcholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, quantifies the activity of AChE and is crucial for determining the inhibitory potential of the carbamate derivatives.
[11][12]
Protocol:
Reagent Preparation: Prepare assay buffer (0.1 M phosphate buffer, pH 8.0), AChE stock solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine (ATCh).
[11]2. Assay Plate Setup: In a 96-well plate, add the assay buffer, AChE solution, and various concentrations of the methylphenylcarbamate inhibitors. Include a negative control (no inhibitor) and a blank (no enzyme).
[11]3. Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
[12]4. Reaction Initiation: Add DTNB followed by the ATCh substrate to initiate the reaction.
[11]5. Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes.
[13]6. Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each carbamate concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Genotoxicity Assessment: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.
[14]
Protocol:
Cell Treatment: Expose cells to the methylphenylcarbamate derivatives for a defined period.
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
5. Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
[15]6. Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Conclusion
The comparative toxicity of methylphenylcarbamate derivatives is a complex field requiring a multi-faceted experimental approach. While their primary mechanism of action through acetylcholinesterase inhibition is well-established, the significant variations in their toxic potential highlight the need for careful and standardized evaluation. [5][10]The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative studies. By employing a combination of cytotoxicity, mechanistic, and genotoxicity assays, a comprehensive understanding of the toxicological profiles of these compounds can be achieved, informing both risk assessment and the development of safer alternatives.
References
Gülçin, İ., & Taslimi, P. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 547–552. Retrieved from [Link]
Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5069–5073. Retrieved from [Link]
Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]
IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Retrieved from [Link]
Opletalová, V., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1959. Retrieved from [Link]
Jiang, Y. (2011). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non-Target Species. VTechWorks. Retrieved from [Link]
Pohanka, M. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(8), 9974–9981. Retrieved from [Link]
Ribeiro, A. R., et al. (2021). Assessing the neurotoxicity of the carbamate methomyl in Caenorhabditis elegans with a multi-level approach. Toxicology, 451, 152684. Retrieved from [Link]
protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Retrieved from [Link]
Jiang, Y. (2025). Evaluation of novel carbamate insecticides for neurotoxicity to non-target species. Retrieved from [Link]
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
Al-Sereiti, M. R., et al. (2023). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. Antioxidants, 12(5), 998. Retrieved from [Link]
SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?. Retrieved from [Link]
PETA Science Consortium International. (2023). Use of in vitro skin irritation/corrosion test methods for the toxicity assessment of pesticides. Retrieved from [Link]
ResearchGate. (n.d.). Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. Retrieved from [Link]
Costa, C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7609. Retrieved from [Link]
ChemicalSafety.com. (2025). How Do Carbamate Pesticides Compare to Organophosphates in Their Toxic Mechanism?. Retrieved from [Link]
Lee, B. K., & Jeung, Y. C. (2011). Mortality rate and pattern following carbamate methomyl poisoning. Comparison with organophosphate poisoning of comparable toxicity. Clinical Toxicology, 49(9), 832–836. Retrieved from [Link]
HARVEST (uSask). (2024). Comparison of Cell Lines and Culture Models to Evaluate Toxicity of Pesticides and Pesticide Mixtures. Retrieved from [Link]
ResearchGate. (n.d.). The application of in vitro iPSC-derived models for assessing pesticide-induced neurotoxicity. Retrieved from [Link]
Vidair, C. (2004). Age dependence of organophosphate and carbamate neurotoxicity in the postnatal rat: extrapolation to the human. Toxicology and Applied Pharmacology, 196(2), 287–302. Retrieved from [Link]
O'Malley, G. F., & Nacca, N. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Gupta, R. C. (2012). Toxicity of Organophosphates and Carbamates. In Mammalian Toxicology of Insecticides. Academic Press. Retrieved from [Link]
World Health Organization. (n.d.). Carbofuran. Retrieved from [Link]
PubChem. (n.d.). Phenyl Methylcarbamate. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]
California Department of Pesticide Regulation. (2006). Carbofuran. Retrieved from [Link]
ResearchGate. (2025). Carbofuran occupational dermal toxicity, exposure and risk assessment. Retrieved from [Link]
Journal of Stress Physiology & Biochemistry. (n.d.). Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. Retrieved from [Link]
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
Sasaki, Y. F., et al. (2017). The power of the comet assay to detect low level genotoxicity and dna repair factors affecting its power. MOJ Toxicology, 3(2), 35–42. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Carbofuran (Furadan). Retrieved from [Link]
Abbkine. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
SciSpace. (n.d.). Genetic Toxicity Test of Methylcarbamate by Ames, Micronucleus,Comet Assays and Microarray Analysis. Retrieved from [Link]
Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]
Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Retrieved from [Link]
Khan, H., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Heliyon, 10(2), e24345. Retrieved from [Link]
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
Sereda, M., et al. (2022). Elucidation of Potential Genotoxicity of MXenes Using a DNA Comet Assay. ACS Nano, 16(10), 16348–16360. Retrieved from [Link]
21st Century Pathology. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]
Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15403. Retrieved from [Link]
Benchmarking synthesis routes for Methyl N-Methoxy-2-methylphenylcarbamate
This guide benchmarks synthesis routes for Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6), a critical intermediate in the production of strobilurin fungicides like Pyraclostrobin. Executive Summary The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks synthesis routes for Methyl N-Methoxy-2-methylphenylcarbamate (CAS 151827-82-6), a critical intermediate in the production of strobilurin fungicides like Pyraclostrobin.
Executive Summary
The synthesis of Methyl N-Methoxy-2-methylphenylcarbamate has evolved from hazardous stepwise procedures to streamlined "one-pot" reductive acylations.[1][2] The current industrial standard (Route A) utilizes a zinc or catalytic reduction of o-nitrotoluene in the presence of methyl chloroformate, followed by methylation with dimethyl sulfate (DMS). While high-yielding, this route relies on genotoxic alkylating agents. The emerging "Green" alternative (Route B) replaces DMS with Dimethyl Carbonate (DMC), significantly improving the safety profile and atom economy, albeit with higher activation energy requirements.
Precursor to Pyraclostrobin (via bromination of the o-tolyl methyl group)
Retrosynthetic Logic:
The molecule is constructed by introducing two oxygenated functionalities to the nitrogen of o-toluidine (or its nitro precursor):
Carbamoylation: Introduction of the methyl ester group (-COOMe).
N-Oxidation/Methylation: Introduction of the methoxy group (-OMe).
Critical Pathway Control:
Direct N-methoxylation of anilines is chemically difficult. Therefore, the standard strategy proceeds via the N-hydroxyl intermediate (N-hydroxy-N-o-tolylcarbamate), which is subsequently methylated.
Route Analysis & Benchmarking
Route A: The Modern Industrial Standard (One-Pot Reductive Acylation + DMS)
The current workhorse for large-scale manufacturing.
Mechanism:
In-Situ Trapping: o-Nitrotoluene is reduced to o-tolylhydroxylamine. To prevent over-reduction to the aniline (a common side reaction), methyl chloroformate is present in the reaction vessel to immediately "trap" the hydroxylamine as the stable N-hydroxy carbamate.
Methylation: The N-hydroxy carbamate is methylated using Dimethyl Sulfate (DMS) under basic conditions.
Protocol Summary:
One-Pot Precursor Synthesis: Charge reactor with o-nitrotoluene, solvent (MeOH/H₂O), and catalyst (Raney Ni or Zn/NH₄Cl). Add methyl chloroformate (ClCOOMe) and reductant simultaneously or sequentially at 0–10°C.
Methylation: Treat the isolated N-hydroxy intermediate with DMS and NaOH/K₂CO₃ in acetone or toluene at 20–40°C.
Performance Data:
Yield: 85–92% (Step 1), 90–95% (Step 2).
Purity: >98% (HPLC).
Scalability: High.
Drawbacks: Uses DMS (Category 1A Carcinogen); stoichiometric salt waste if Zn is used.
Route B: The "Green" Alternative (DMC Methylation)
The sustainable route utilizing Dimethyl Carbonate.
Mechanism:
Replaces toxic DMS with Dimethyl Carbonate (DMC). DMC acts as a "green" methylating agent at elevated temperatures, producing only CO₂ and methanol as byproducts.
Protocol Summary:
Precursor Synthesis: Same as Route A (One-Pot).
Green Methylation: React N-hydroxy carbamate with excess DMC and a base (NaOMe or K₂CO₃). Requires autoclave or reflux conditions (>90°C) due to DMC's lower electrophilicity compared to DMS.
Performance Data:
Yield: 80–88% (Step 2).
Atom Economy: Excellent (Byproducts are MeOH/CO₂).
Safety: High (DMC is non-toxic/biodegradable).
Drawbacks: Requires higher temperatures/pressure; slightly lower conversion rates than DMS.
Comparative Benchmarking Matrix
Metric
Route A (Industrial Standard)
Route B (Green Alternative)
Key Reagents
DMS, MeCl, Zn/Raney Ni
DMC, NaOMe, Raney Ni
Overall Yield
76% - 87%
68% - 75%
E-Factor (Waste)
High (Sulfate salts, Zn waste)
Low (MeOH, CO₂ recycle)
Safety Profile
Critical (DMS is highly toxic)
Excellent (DMC is green)
Process Cost
Low (Reagents are cheap)
Moderate (Higher energy/pressure)
Reaction Time
Fast (Methylation < 4h)
Slow (Methylation > 8h)
Detailed Experimental Protocol (Route A - Optimized)
Step 1: One-Pot Synthesis of Methyl N-hydroxy-N-(2-methylphenyl)carbamate
Caption: Synthesis flow comparing the standard DMS route (Red solid line) and the green DMC route (Green dashed line) originating from the common N-hydroxy intermediate.
Troubleshooting & Optimization
Over-Reduction: If o-toluidine (aniline) is observed in Step 1, the acylation agent (ClCOOMe) was added too late or the reduction was too aggressive. Ensure ClCOOMe is present or added immediately after hydroxylamine formation.
O- vs N-Methylation: In Step 2, the N-hydroxy carbamate has two nucleophilic sites. The N-methoxy product (Target) is favored by "hard" methylating agents (DMS/DMC) and basic conditions. If C-methylation on the ring occurs (rare), lower the temperature.
Safety (DMS): When using DMS, always use a 10% NaOH quench to decompose residual sulfate before disposal.
References
Synthesis of Pyraclostrobin Intermediate (One-Pot Method)
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
A Senior Application Scientist's Guide to Isotope-Labeled Standards for the Robust Quantification of Methyl N-Methoxy-2-methylphenylcarbamate
Introduction: The Pursuit of Precision in Bioanalysis In the fields of pharmaceutical development, environmental monitoring, and food safety, the accurate quantification of target molecules is paramount. Methyl N-Methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Precision in Bioanalysis
In the fields of pharmaceutical development, environmental monitoring, and food safety, the accurate quantification of target molecules is paramount. Methyl N-Methoxy-2-methylphenylcarbamate, a compound of interest in various chemical and biological studies, requires analytical methods that are not only sensitive but also exceptionally accurate and robust. The primary challenge in achieving this standard, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is not the instrument's detection power but the inherent variability introduced by the sample matrix.[1][2] Co-extracted endogenous materials from complex matrices like plasma, soil, or food can significantly interfere with the ionization process, leading to unreliable data.[3]
This guide provides an in-depth comparison of analytical approaches for quantifying Methyl N-Methoxy-2-methylphenylcarbamate, making a definitive case for the adoption of stable isotope-labeled (SIL) internal standards. We will move beyond procedural lists to explain the fundamental causality behind these experimental choices, demonstrating how Isotope Dilution Mass Spectrometry (IDMS) serves as a self-validating system for generating trustworthy and defensible quantitative data.
Chapter 1: The Analytical Challenge: Unmasking the Matrix Effect
The 'matrix effect' is a phenomenon unique to mass spectrometry methods that utilize atmospheric pressure ionization sources, such as electrospray ionization (ESI).[1] It is defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds from the sample matrix.[3] This effect manifests in two primary ways:
Ion Suppression: This is the more common outcome, where matrix components compete with the analyte for charge or for access to the droplet surface during the ESI process.[4] This competition reduces the number of analyte ions that reach the mass spectrometer, resulting in a lower-than-expected signal and artificially low quantification.
Ion Enhancement: Conversely, some matrix components can facilitate the ionization process, leading to a stronger-than-expected signal and an overestimation of the analyte's concentration.
These effects are notoriously variable and unpredictable, differing between matrix types (e.g., plasma vs. urine), between samples of the same type, and even within a single chromatographic run.[2] This variability makes traditional external calibration or the use of structurally similar (but not isotopically labeled) internal standards unreliable for high-stakes quantitative analysis.
Caption: The Matrix Effect: Co-eluting matrix components interfere with analyte ionization in the ESI source.
Chapter 2: The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is recognized as a primary ratio method of measurement, capable of producing highly accurate and precise results.[5][6] The core principle of IDMS is the use of a stable isotope-labeled version of the analyte as an internal standard (SIL-IS).[7][8]
A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[7][9] For Methyl N-Methoxy-2-methylphenylcarbamate, an ideal SIL-IS might be one with three ¹³C atoms incorporated into its structure.
Why IDMS is Superior:
Co-elution and Identical Behavior: The SIL-IS has virtually identical physicochemical properties to the native analyte. It therefore co-elutes chromatographically and experiences the exact same extraction inefficiencies, ion suppression, or enhancement.[10]
Constant Ratio: While the absolute signal of both the analyte and the SIL-IS may fluctuate due to matrix effects, their ratio remains constant and directly proportional to the analyte's concentration.[10][11] Any signal suppression that affects the analyte will affect the SIL-IS to the same degree, effectively canceling out the error.
Correction for Sample Loss: The SIL-IS is added to the sample at the very beginning of the workflow. This means it accounts for any analyte loss during every subsequent step, including extraction, evaporation, and reconstitution.
Spectroscopic Comparison of Ortho-Substituted Phenylcarbamates: A Guide for Researchers
Introduction Phenylcarbamates are a pivotal class of organic compounds, with applications spanning from pharmaceuticals and agrochemicals to polymer science. The biological activity and material properties of these compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Phenylcarbamates are a pivotal class of organic compounds, with applications spanning from pharmaceuticals and agrochemicals to polymer science. The biological activity and material properties of these compounds are profoundly influenced by the substitution pattern on the phenyl ring. Distinguishing between ortho, meta, and para isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies, as even a minor positional change can lead to vastly different pharmacological or chemical profiles.
This guide provides an in-depth spectroscopic comparison of ortho-substituted phenylcarbamates against their isomeric counterparts. As a senior application scientist, my objective is to move beyond mere data reporting and delve into the causality behind the observed spectroscopic signatures. We will explore how the proximity of the ortho-substituent creates unique electronic and steric environments that are readily probed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Steric and Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For phenylcarbamates, the ortho-substituent's proximity to the carbamate moiety and the adjacent aromatic protons creates distinct and diagnostic NMR spectral features.
Causality of Ortho-Effects in NMR
The primary influence of an ortho-substituent is twofold:
Steric Hindrance: The substituent can sterically hinder the free rotation around the Ar-O (aryl-oxygen) and N-C(O) bonds. On the NMR timescale, this restricted rotation can lead to the existence of distinct rotamers (rotational isomers) at room temperature. This phenomenon often manifests as significant broadening of signals, particularly for the N-alkyl or N-methoxy protons of the carbamate group.
Anisotropic and Electronic Effects: The substituent creates an asymmetric electronic environment. This, combined with through-space anisotropic effects, alters the chemical shifts of the nearby aromatic protons and carbons, leading to more complex and dispersed spectra compared to the more symmetric para-isomers.[1][2]
¹H NMR Comparison
Ortho-Substituted: The four protons on the aromatic ring are chemically distinct, resulting in a complex multiplet pattern, often spanning a wider chemical shift range.
Para-Substituted: Due to the C₂ symmetry, the aromatic region often simplifies into two distinct, symmetric sets of peaks that can appear as doublets (an AA'BB' system), making for a much cleaner and easily identifiable pattern.[1]
Signal Broadening: As noted, ortho-substituted N-alkoxy-N-alkyl benzamides (structurally related to carbamates) have shown broad humps for the N-methyl and O-methyl protons at room temperature, which resolve into sharp singlets only at elevated temperatures. This suggests that variable temperature (VT) NMR is a crucial experiment for confirming the presence of an ortho-substituent when signal broadening is observed.
¹³C NMR Comparison
The effect of symmetry is even more pronounced in ¹³C NMR.
Ortho-Substituted: The lower symmetry results in six unique signals for the aromatic carbons.
Para-Substituted: The higher symmetry leads to only four signals for the six aromatic carbons (two carbons are equivalent in pairs). This simple signal count is often the most definitive initial piece of evidence for a para-substitution pattern.[3]
Advanced NMR Techniques: ¹⁷O NMR
For specialized studies, ¹⁷O NMR can provide further insight. The chemical shifts of the sulfonyl and phenoxy oxygens in substituted phenyl tosylates (an analogous system) are sensitive to substituent effects. Critically, the influence of ortho-substituents is more complex than that of meta or para groups, with steric effects causing a decrease in the shielding of the oxygens.[4]
Spectroscopic Feature
Ortho-Substituted Phenylcarbamate
Para-Substituted Phenylcarbamate
Key Differentiating Feature
¹H NMR (Aromatic)
4 distinct protons, complex multiplet pattern
2 sets of equivalent protons, simpler AA'BB' pattern
Signal multiplicity and pattern symmetry
¹H NMR (Carbamate)
Potential for broadened N-alkyl/alkoxy signals at RT
Typically sharp singlet/multiplet signals
Temperature-dependent signal broadening
¹³C NMR (Aromatic)
6 unique carbon signals
4 unique carbon signals
Total number of aromatic signals
Infrared (IR) Spectroscopy: A Tale of Two Vibrations
IR spectroscopy is a rapid and highly effective technique for distinguishing phenylcarbamate isomers, primarily by examining two key vibrational regions: the carbonyl (C=O) stretch and the out-of-plane C-H bending region of the aromatic ring.
Causality of Ortho-Effects in IR
Carbonyl Stretching (νC=O): The frequency of the C=O stretch is sensitive to its electronic environment and, importantly, to intermolecular interactions like hydrogen bonding. In the solid state, the specific crystal lattice packing enforced by an ortho-substituent can lead to multiple, distinct C=O environments, which is not observed in the corresponding para-isomer.[5]
C-H Bending: The out-of-plane ("oop") C-H bending vibrations of the aromatic ring are highly coupled and their frequencies are characteristic of the substitution pattern on the ring.[1][3]
Comparative Analysis
A seminal study on nitrophenylcarbamates revealed a striking difference:
Ortho-Substituted: N-alkyl-o-nitrophenylcarbamates in the solid state exhibit two distinct carbonyl stretching bands in the 1700–1800 cm⁻¹ region.[5]
Para-Substituted: The corresponding N-alkyl-p-nitrophenylcarbamates show only one C=O band.[5]
This splitting in the ortho-isomer disappears in solution, where both isomers show a single band, confirming that the effect is due to crystal packing leading to multiple molecular conformations in the asymmetric unit.[5]
The C-H out-of-plane bending region provides a second, powerful diagnostic:
Ortho-Disubstituted: A strong absorption band is typically observed between 770–735 cm⁻¹ .[3]
Para-Disubstituted: A strong absorption band appears in the range of 860–790 cm⁻¹ .[3]
This significant difference in frequency is a reliable and quick method for isomer assignment.
Spectroscopic Feature
Ortho-Substituted Phenylcarbamate
Para-Substituted Phenylcarbamate
Key Differentiating Feature
C=O Stretch (Solid)
Often two bands (e.g., o-nitro derivatives)
Typically one band
Splitting of the carbonyl signal
C-H "oop" Bending
~770–735 cm⁻¹
~860–790 cm⁻¹
Position of the strong C-H bending band
Advanced Technique: Infrared Ion Spectroscopy (IRIS)
IRIS is a modern, mass spectrometry-based technique that generates an IR spectrum of a mass-selected ion. It has proven exceptionally effective at distinguishing positional isomers. The technique produces a distinct pattern of IR bands, especially in the 650-900 cm⁻¹ fingerprint region, that is highly consistent and diagnostic for ortho, meta, or para substitution, often without needing a reference standard.[6][7][8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Influence of Symmetry
UV-Vis spectroscopy probes the π → π* electronic transitions within the conjugated aromatic system of the phenylcarbamate.[9] While often less definitive than NMR or IR, it can provide valuable corroborating evidence based on the influence of molecular symmetry on the probability of these electronic transitions.
Causality of Ortho-Effects in UV-Vis
The intensity of an absorption band, measured as the molar absorptivity (ε), is related to the transition dipole moment, which is highly dependent on molecular symmetry. A more symmetrical molecule often has a more "allowed" electronic transition, leading to a higher molar absorptivity.
Comparative Analysis
Ortho-Substituted: The reduced symmetry generally leads to a less probable π → π* transition, resulting in a lower molar absorptivity (ε) .
Para-Substituted: The higher degree of symmetry often results in a higher molar absorptivity (ε) for the primary absorption band.[3]
The position of maximum absorbance (λmax) can also be affected. Electron-donating or -withdrawing substituents can induce bathochromic (red) or hypsochromic (blue) shifts, and the magnitude of these shifts can differ between isomers.[10][11]
Spectroscopic Feature
Ortho-Substituted Phenylcarbamate
Para-Substituted Phenylcarbamate
Key Differentiating Feature
Molar Absorptivity (ε)
Generally lower
Generally higher
Intensity of the primary absorption band
λmax
Dependent on substituent
Dependent on substituent
Position of the primary absorption band
Mass Spectrometry (MS): The "Ortho Effect"
Mass spectrometry differentiates isomers by analyzing their mass-to-charge ratio and fragmentation patterns. While ortho and para isomers have identical molecular weights, their fragmentation can be dramatically different due to the "ortho effect."
Causality of the "Ortho Effect"
The "ortho effect" describes the unique fragmentation pathways available to ortho-isomers due to the spatial proximity of the two substituent groups.[3] Upon ionization, an ortho-substituent can interact directly with the carbamate side chain, facilitating intramolecular cyclization, rearrangement, or the elimination of a small neutral molecule (e.g., H₂O, ROH). These processes are sterically impossible for the distant substituents in meta and para isomers, resulting in diagnostic fragment ions unique to the ortho structure.
Caption: General workflow for spectroscopic analysis of phenylcarbamate isomers.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the phenylcarbamate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used to avoid large proton signals from the solvent, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
Acquisition: Acquire a standard ¹H spectrum. If signals in the N-alkyl region appear broad, perform a variable temperature (VT) experiment, acquiring spectra at increasing temperatures (e.g., 25°C, 40°C, 60°C) until the signals sharpen.
¹³C Analysis: Acquire a proton-decoupled ¹³C spectrum. This provides a single sharp peak for each unique carbon, simplifying the counting of aromatic signals.
Data Analysis: Process the spectra and compare the aromatic region multiplicity (¹H) and signal count (¹³C) to differentiate isomers.
Protocol 2: FTIR Spectroscopy
Solid-State Analysis: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Causality: The solid-state spectrum is crucial for observing effects like C=O band splitting that arise from crystal packing.[5]
Solution-State Analysis: Dissolve a small amount of the sample in a suitable solvent (e.g., CH₂Cl₂ or CHCl₃) and acquire the spectrum in a solution cell. Causality: Comparing the solid and solution spectra helps determine if spectral features are intrinsic to the molecule or due to intermolecular forces.[12]
Data Analysis: Carefully examine the 1800-1700 cm⁻¹ region for C=O splitting and the 900-700 cm⁻¹ region for the characteristic C-H out-of-plane bending bands.
Protocol 3: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) of a precisely known concentration.
Acquisition: Record the absorbance spectrum over a range of ~200-400 nm.
Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Compare the ε values between isomers.
Protocol 4: Mass Spectrometry
Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) for less volatile ones.
Acquisition: Acquire the mass spectrum, ensuring sufficient energy is used to induce fragmentation (e.g., using Electron Ionization at 70 eV in GC-MS).
Data Analysis: Compare the fragmentation patterns of the different isomers. Look for unique fragment ions or neutral losses in the ortho-isomer that are absent in the para-isomer, which would be strong evidence of an "ortho effect."
Conclusion
The unambiguous differentiation of ortho-substituted phenylcarbamates from their isomers is not only achievable but can be performed with high confidence through a systematic, multi-technique spectroscopic approach. While each method offers valuable clues, their combined power is definitive. NMR provides the most detailed structural map, IR offers rapid and clear diagnostics based on vibrational modes, UV-Vis hints at molecular symmetry, and MS reveals unique reactivity through the "ortho effect." By understanding the causality behind the spectral differences, researchers can move from simple data collection to insightful structural confirmation, a cornerstone of modern chemical and pharmaceutical development.
References
ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... [Download Scientific Diagram]. Retrieved from a publication on equilibrium and thermodynamic studies of chromic overcrowded fluorenylidene-acridanes.
De Gruyter. (2008). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.
Journal of AOAC INTERNATIONAL. (1967).
ChemRxiv. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy.
Royal Society of Chemistry. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst.
Semantic Scholar. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy.
BenchChem. (2025). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
ACS Publications. (1964).
ACS Publications. (2024).
National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
CSIRO Publishing. (2010). Synthesis, Structure, and Selective Cytotoxicity of Organometallic CpRuII O-Alkyl-N-phenylcarbamate Sandwich Complexes*. Australian Journal of Chemistry.
Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
ResearchGate. (2021).
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
PubMed. (2012).
ResearchGate. (2026).
ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B).
ResearchGate. (2025).
PubMed. (2010). Palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes and sodium persulfate. Journal of the American Chemical Society.
MDPI. (2022). Synthesis, Structural, Thermal, and Hirshfeld Surface Analysis of In(III)
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (2025).
National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
Personal protective equipment for handling Methyl N-Methoxy-2-methylphenylcarbamate
Executive Safety Summary The "Why" Behind the Protocol As researchers, we often treat intermediates like Methyl N-Methoxy-2-methylphenylcarbamate with less rigor than final active pharmaceutical ingredients (APIs).[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
The "Why" Behind the Protocol
As researchers, we often treat intermediates like Methyl N-Methoxy-2-methylphenylcarbamate with less rigor than final active pharmaceutical ingredients (APIs).[1] This is a critical error. This compound belongs to the N-methoxy carbamate class, often used as precursors for strobilurin fungicides (e.g., Kresoxim-methyl).[1]
While specific toxicological data for this intermediate is often limited compared to commercial pesticides, its structural pharmacophore suggests two primary risks:[1]
Carbamate Moiety: Potential for reversible Acetylcholinesterase (AChE) inhibition, though N-substitution often mitigates this compared to N-methyl carbamates.[1]
N-Methoxy Group: Increases lipophilicity, facilitating dermal absorption and potential irritation of mucous membranes.[1]
Operational Golden Rule: Treat this compound as a Category 3 Acute Toxicant and a Severe Eye/Skin Irritant until proven otherwise. Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.[1]
The PPE Matrix: Layered Defense System
Do not rely on a "one-size-fits-all" approach. Select your PPE tier based on the experimental phase.
Protective Layer
Tier 1: Analytical / Small Scale (<100 mg)
Tier 2: Preparative / Synthesis (>100 mg or Solution Phase)
Scientific Rationale
Ocular
Safety Glasses with Side Shields (ANSI Z87.1)
Chemical Splash Goggles + Face Shield (if heating/refluxing)
Carbamates can cause crystalline keratopathy.[1] Goggles prevent vapor entry; glasses only stop projectiles.
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm thickness)
Laminate Film (Silver Shield) liners under Nitrile
Permeation Dynamics: Standard nitrile degrades rapidly if this compound is dissolved in DCM or Acetone.[1] Laminate resists organic solvents.[1]
Respiratory
Fume Hood (Sash at 18")
Half-Mask Respirator (OV/P100 Cartridge) if outside hood
N-methoxy compounds often have low vapor pressures but form aerosols during weighing or transfer.
Body
Standard Cotton Lab Coat
Tyvek® Lab Coat (Disposable, impervious)
Cotton absorbs liquids, keeping the toxin against your skin.[1] Tyvek repels splashes.
Operational Workflow & Engineering Controls
A. The "Safe-Loop" Handling Protocol
This workflow is designed to isolate the operator from the chemical at every state change (Solid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Solution Waste).
Figure 1: Decision-tree workflow for handling Methyl N-Methoxy-2-methylphenylcarbamate, ensuring containment from retrieval to disposal.
B. Detailed Procedures
1. Weighing & Transfer (Critical Step)
The Risk: Static electricity can cause fine carbamate powders to "jump" or disperse, creating an inhalation hazard.
The Protocol:
Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood .
Use an anti-static gun on the weighing boat and spatula before touching the compound.[1]
Wet Transfer Method: If the reaction solvent allows (e.g., Methanol, Toluene), weigh the solid directly into a tared vial, then add solvent immediately to suppress dust.[1]
2. Solubilization
The Risk: Dissolving this compound in volatile solvents (DCM, Chloroform) increases its volatility and permeation rate through gloves.[1]
The Protocol:
Change gloves immediately if a splash occurs.
Use Luer-lock syringes for transfers to prevent needle pop-offs that could aerosolize the solution.
Emergency Response & Disposal
Accidental Exposure Response[1]
Ocular: Flush immediately for 15 minutes .[2][3][4] Note: Do not use a strong stream; carbamates can be abrasive.
Dermal: Wash with soap and water.[2][3][4][5] Do not use alcohol/solvents ; they will drive the chemical deeper into the dermis (transdermal delivery effect).
Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.
Disposal Strategy
Methyl N-Methoxy-2-methylphenylcarbamate is a nitrogen-containing organic.[1]
Segregation: Collect in "Toxic Organic Waste" containers.
Labeling: Clearly mark as "Carbamate Intermediate – Potential AChE Inhibitor."
Destruction:Incineration is the only acceptable disposal method.[1] Do not pour down drains; it is potentially toxic to aquatic life (LC50 values for related strobilurins are often <1 mg/L).
References
PubChem. (2025).[6] N-Methoxy-N-methyl-2-phenylacetamide (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]